3-AQC
Description
BenchChem offers high-quality 3-AQC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-AQC including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21N5O4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile |
InChI |
InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UHLVYEOCPBNJNA-WLHGVMLRSA-N |
Isomeric SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of 6-AQC derivatization?
An In-depth Technical Guide to the Mechanism of 6-AQC Derivatization
For researchers, scientists, and drug development professionals, understanding the intricacies of analytical techniques is paramount. The derivatization of amino acids using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a cornerstone pre-column derivatization method for chromatographic analysis.[1] This guide elucidates the core mechanism, provides detailed experimental protocols, and presents quantitative data to facilitate its application in a laboratory setting.
Core Derivatization Mechanism
The primary application of AQC is the pre-column derivatization of amino acids to enable their separation and quantification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] The reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, is a highly reactive compound designed to tag primary and secondary amines, such as those found in amino acids.[2][3]
The reaction proceeds in a single, rapid step where the nucleophilic amino group of an amino acid attacks the carbonyl carbon of the AQC molecule.[2] This leads to the formation of a stable, fluorescent N-substituted urea derivative and the displacement of the N-hydroxysuccinimide (NHS) leaving group.[4] The resulting derivatized amino acids are significantly more hydrophobic, allowing for excellent separation on C18 columns.[2]
These derivatives are highly stable, with some studies showing no discernible degradation for up to a week at room temperature, which permits batch processing of samples or repeat analyses if necessary.[3][5]
Side Reactions and Byproducts
In a typical derivatization procedure, AQC is used in molar excess to ensure the complete reaction of all amino acids.[2] The excess AQC reagent is not inert and undergoes a slower hydrolysis reaction with water in the aqueous buffer, yielding 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and CO2.[5][6] The major fluorescent byproduct, AMQ, can then react with remaining AQC to form a bis-aminoquinoline urea.[6] Fortunately, these byproducts are chromatographically separable from the derivatized amino acids and do not interfere with their identification or quantification.[5][6]
Quantitative Data Summary
The efficiency and sensitivity of the AQC derivatization method are well-documented. The following table summarizes key quantitative parameters from various studies.
| Parameter | Value / Range | Notes |
| Reaction Time | Seconds to 15 minutes | The reaction with amino acids is rapid, often complete within seconds, though heating is used to ensure completion.[7] |
| Reaction Temperature | 40°C - 55°C | A common condition is 55°C for 10-15 minutes to ensure complete derivatization.[4] |
| Optimal pH Range | 8.2 - 10.0 | Excellent derivative yields are achieved within this alkaline pH range, typically using a borate buffer.[2] |
| Reagent Excess | 3x to 6x molar excess | A molar excess of AQC reagent is required for the complete derivatization of all amino acids in the sample.[2] |
| Derivative Stability | Stable for days to 1 week | The resulting urea derivatives are highly stable at room temperature, allowing for flexibility in analysis schedules.[3][5][8] |
| Detection Wavelengths | Excitation: 250 nmEmission: 395 nm | These wavelengths provide selective fluorescence detection with minimal interference from byproducts.[2][9] |
| Detection Limits | 40 - 800 fmol | The method is highly sensitive, with detection limits varying by the specific amino acid.[2] |
| Linearity | 2.5 - 200 µM | Excellent response linearity is demonstrated over a broad concentration range for hydrolysate amino acids.[2] |
Experimental Protocol
This section provides a generalized methodology for the pre-column derivatization of amino acids using AQC.
1. Reagent Preparation:
-
Borate Buffer (0.2 M, pH 8.8): Prepare a 0.2 M sodium borate buffer and adjust the pH to 8.8. This is the primary medium for the derivatization reaction.
-
AQC Reagent Solution: Dissolve the AQC reagent in a suitable solvent like acetonitrile to the desired concentration (e.g., 3 mg/mL). This solution should be prepared fresh.
2. Sample Preparation:
-
Ensure the amino acid sample is dissolved in a compatible solution. If the sample is in a strong acid (e.g., >0.1 N HCl from hydrolysis), it must be neutralized.[5]
-
For a typical reaction, a sample volume containing picomoles to nanomoles of amino acids is used.
3. Derivatization Reaction:
-
In a reaction vial, combine 60 µL of the borate buffer with 20 µL of the amino acid sample (or standard).[8]
-
Add 20 µL of the AQC reagent solution to the vial.[8]
-
Vortex the mixture immediately and thoroughly.
-
Heat the vial at 55°C for 10 minutes to ensure the reaction goes to completion.
4. Analysis:
-
After heating, the sample is ready for direct injection into an HPLC or UPLC system equipped with a C18 column and a fluorescence detector.[2]
-
No cleanup step is typically required, as the major byproducts do not interfere with the separation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a highly reactive fluorescent tagging reagent. AQC is a cornerstone molecule for the pre-column derivatization of primary and secondary amines, most notably amino acids, enabling their sensitive and reproducible quantification by high-performance liquid chromatography (HPLC). This document details the multi-step synthesis of AQC, starting from the construction of the 6-aminoquinoline core, and provides detailed experimental protocols and quantitative data to support researchers in the fields of bioanalysis, proteomics, and drug development.
Overview of the AQC Synthesis Pathway
The synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is a three-step process commencing with the synthesis of 6-nitroquinoline. This is achieved through the Skraup-Doebner-Von Miller reaction, a classic method for quinoline synthesis. The subsequent step involves the reduction of the nitro group to an amino group, yielding 6-aminoquinoline. The final step is the reaction of 6-aminoquinoline with a carbamoylating agent, disuccinimidyl carbonate (DSC), to produce the target molecule, AQC.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the AQC synthesis pathway. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 6-Nitroquinoline via Skraup-Doebner-Von Miller Reaction
| Parameter | Value | Reference |
| Starting Material | p-Nitroaniline | [1] |
| Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., p-nitroaniline itself, arsenic acid) | [1][2] |
| Reaction Temperature | 145-170°C | [1] |
| Reaction Time | ~6 hours | [1] |
| Reported Yield | 14% (for a similar substrate) - can be low | [1] |
Table 2: Reduction of 6-Nitroquinoline to 6-Aminoquinoline
| Parameter | Value | Reference |
| Starting Material | 6-Nitroquinoline | [3][4] |
| Reducing Agent | Stannous chloride (SnCl₂) in HCl, or Raney Nickel with Hydrazine Hydrate | [3][4] |
| Solvent | Methanol (for SnCl₂), Ethanol/Dichloromethane (for Raney Ni) | [3][4] |
| Reaction Temperature | >50°C (for SnCl₂), 0°C to room temperature (for Raney Ni) | [3][4] |
| Reaction Time | Not specified | |
| Reported Yield | Not explicitly stated for the parent compound, but the reduction is generally efficient. |
Table 3: Synthesis of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
| Parameter | Value | Reference |
| Starting Material | 6-Aminoquinoline | [5] |
| Reagents | Disuccinimidyl carbonate (DSC), Triethylamine (TEA) | [5] |
| Solvent | Anhydrous Acetonitrile | [5] |
| Stoichiometry | Equimolar amounts of 6-aminoquinoline and TEA, with DSC added | [5] |
| Reaction Temperature | Room temperature | [5] |
| Reaction Time | Several hours | [5] |
| Reported Yield | Not explicitly quantified, but the product precipitates from the reaction mixture. | [5] |
Experimental Protocols
Step 1: Synthesis of 6-Nitroquinoline (Skraup-Doebner-Von Miller Reaction)
This procedure describes a general method for the synthesis of 6-nitroquinoline from p-nitroaniline.
Materials:
-
p-Nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., p-nitroaniline can act as its own oxidant, or arsenic acid can be used [Caution: highly toxic])
-
Standard laboratory glassware for organic synthesis under reflux
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to glycerol with cooling.
-
To this mixture, add p-nitroaniline.
-
If a separate oxidizing agent is used, it is added at this stage.
-
The reaction mixture is heated cautiously to initiate the reaction. The reaction is exothermic and can be vigorous.
-
Once the initial exothermic reaction subsides, the mixture is heated to a temperature of 145-150°C and then maintained at 160-170°C for approximately 6 hours.[1]
-
After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude 6-nitroquinoline is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of 6-Aminoquinoline (Reduction of 6-Nitroquinoline)
This protocol outlines the reduction of 6-nitroquinoline to 6-aminoquinoline using stannous chloride.
Materials:
-
6-Nitroquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-nitroquinoline in methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the solution of 6-nitroquinoline with stirring.
-
The reaction mixture is heated to over 50°C and stirred until the reaction is complete (monitored by TLC).[4]
-
After cooling, the mixture is carefully neutralized with a concentrated solution of sodium hydroxide to precipitate the crude 6-aminoquinoline.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude 6-aminoquinoline can be purified by column chromatography or recrystallization.
Step 3: Synthesis of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
This procedure describes the final step in the synthesis of AQC from 6-aminoquinoline.[5]
Materials:
-
6-Aminoquinoline
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA), anhydrous
-
Acetonitrile, anhydrous
-
Anhydrous diethyl ether
-
Inert atmosphere (Argon or Nitrogen gas)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 6-aminoquinoline in anhydrous acetonitrile.
-
To this solution, add an equimolar amount of anhydrous triethylamine.
-
In a separate flask, prepare a solution of disuccinimidyl carbonate in anhydrous acetonitrile.
-
Slowly add the DSC solution dropwise to the 6-aminoquinoline solution at room temperature with constant stirring.
-
The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the precipitated AQC product is collected by vacuum filtration.
-
The collected solid is washed sequentially with anhydrous acetonitrile and anhydrous diethyl ether to remove unreacted starting materials and byproducts.
-
The final product, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is dried under vacuum to yield a stable, off-white to pale yellow powder.
Mandatory Visualizations
Synthesis Pathway of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
Caption: Overall synthesis pathway of AQC from p-nitroaniline.
Experimental Workflow for AQC Synthesis (Final Step)
Caption: Experimental workflow for the synthesis of AQC from 6-aminoquinoline.
Logical Relationship of AQC Derivatization for Amino Acid Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), a pivotal reagent in the field of analytical biochemistry. AQC is a highly reactive fluorescent tagging molecule primarily used for the pre-column derivatization of primary and secondary amino acids, enabling sensitive and reproducible quantification by High-Performance Liquid Chromatography (HPLC).[1] Its development marked a significant advancement over previous reagents by offering superior stability of derivatives and the ability to react with secondary amines like proline.[1]
Chemical Properties and Structure
6-AQC is an amine-reactive, fluorogenic dye.[2] While the reagent itself is not fluorescent, it covalently bonds with primary and secondary amines to yield highly fluorescent and stable derivatives.[2][3] This reaction forms the basis of the popular AccQ-Tag™ method developed by Waters Corporation for amino acid analysis.[4][5]
Table 1: Physicochemical Properties of 6-AQC
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate | [2][6] |
| Synonyms | AQC, AccQ.Fluor, 6-Aminoquinolyl-N-hydroxysuccinimidylcarbamate | [6] |
| CAS Number | 148757-94-2 | [2][3][6] |
| Molecular Formula | C₁₄H₁₁N₃O₄ | [2][6] |
| Molecular Weight | 285.26 g/mol | [2][6][7] |
| Melting Point | 180 °C | [8] |
| Appearance | Off-white to pale yellow powder |[1] |
Table 2: Spectral Properties of AQC-Amino Acid Derivatives
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Fluorescence Excitation | 250 | [2] |
| Fluorescence Emission | 395 | [2] |
| UV Detection | 254 |[9] |
Mechanism of Derivatization
AQC is an N-hydroxysuccinimide (NHS) ester-activated carbamate. The derivatization reaction is a rapid and efficient process where the primary or secondary amine of an amino acid nucleophilically attacks the carbonyl carbon of the AQC molecule. This results in the formation of a stable, fluorescent N-substituted urea derivative and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][10] The reaction is typically carried out in a borate buffer at a slightly alkaline pH (e.g., pH 8.8) to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[1] Excess AQC reagent is hydrolyzed to 6-aminoquinoline (AMQ), which, along with the NHS byproduct, does not interfere with the chromatographic analysis of the derivatized amino acids.[1]
Caption: Derivatization reaction of 6-AQC with an amino acid.
Experimental Protocols
The primary application of 6-AQC is in pre-column derivatization for RP-HPLC.[1] Below is a generalized protocol for the analysis of amino acids in a protein hydrolysate sample.
1. Sample Preparation (Hydrolysis)
-
Protein samples must first be hydrolyzed to release free amino acids. This is typically achieved by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) under vacuum.
-
After hydrolysis, the acid must be thoroughly removed, often by vacuum centrifugation.
-
The dried hydrolysate is reconstituted in a suitable buffer.
2. Derivatization Protocol This protocol is based on standard methodologies.[1][9]
-
Reconstitution: Prepare the AQC reagent solution (e.g., 3 mg/mL) in anhydrous acetonitrile.[1]
-
Buffering: To 10 µL of the amino acid sample or standard, add 70 µL of 0.2 M borate buffer (pH 8.8). Vortex the mixture.[1]
-
Reaction: Add 20 µL of the AQC reagent solution to the buffered sample. Immediately vortex for 30 seconds.[1]
-
Incubation: Heat the reaction mixture at 55°C for 10 minutes to ensure complete derivatization.[1] The resulting derivatives are exceptionally stable.[1]
-
The sample is now ready for HPLC analysis.
3. HPLC Analysis
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector is required.[1]
-
Separation: The AQC-amino acid derivatives are separated using a gradient elution. A typical mobile phase system consists of an aqueous buffer (e.g., acetate or formate) as Eluent A and an organic solvent like acetonitrile as Eluent B.[1][9]
-
Detection: The derivatives are monitored by a fluorescence detector with excitation set to ~250 nm and emission to ~395 nm.[2] Alternatively, UV detection at 254 nm can be used.[9]
-
Quantification: The concentration of each amino acid is determined by comparing the peak area from the sample to those from known standards. The method provides excellent quantitative performance, with recovery typically in the 90-110% range.[1]
Caption: Standard experimental workflow for amino acid analysis using 6-AQC.
Conclusion
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a robust and reliable reagent for the quantitative analysis of amino acids.[1] Its key advantages—including rapid reaction with both primary and secondary amines, exceptional stability of the derivatives, and the high fluorescence signal—have established it as an essential tool for researchers in protein characterization, cell culture media analysis, food science, and clinical diagnostics.[1][4] The straightforward derivatization protocol and compatibility with standard HPLC systems make it an accessible yet powerful method for sensitive and accurate amino acid analysis.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. waters.com [waters.com]
- 6. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | C14H11N3O4 | CID 2762553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | 148757-94-2 [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Fluorescence Characteristics of AQC-Derivatized Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core fluorescence characteristics of amino acids derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). AQC is a highly reactive fluorescent tagging reagent widely used for the pre-column derivatization of primary and secondary amino acids, enabling their sensitive quantification by high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC). This guide provides detailed methodologies, quantitative data, and visual representations of the underlying processes to aid researchers in the application and understanding of this powerful analytical technique.
Introduction to AQC Derivatization
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a fluorogenic reagent that, while not fluorescent itself, reacts with the primary and secondary amine groups of amino acids to form highly stable and fluorescent urea derivatives.[1] This derivatization imparts a fluorescent tag to the amino acids, allowing for their detection at very low concentrations. The reaction is rapid and proceeds efficiently under alkaline conditions.[2] A key advantage of AQC is its ability to react with both primary and secondary amines, including proline and hydroxyproline, making it a comprehensive tool for amino acid analysis.[3] The resulting derivatives are stable for several days, which facilitates batch processing of samples.
Fluorescence Properties of AQC-Derivatized Amino Acids
The AQC derivatives of amino acids exhibit distinct fluorescence properties that are central to their analytical utility. The fluorophore responsible for the fluorescence is the 6-aminoquinoline moiety that becomes attached to the amino acid.
Excitation and Emission Spectra:
AQC-derivatized amino acids typically have a fluorescence excitation maximum around 250 nm and an emission maximum at approximately 395 nm.[1][2] Some studies also report successful excitation at 248 nm or 254 nm.[2][4] This allows for selective detection with minimal interference from the major fluorescent by-product of the reaction, 6-aminoquinoline (AMQ).[5]
Fluorescence Quantum Yields and Lifetimes:
Fluorescence Quenching in Aromatic Amino Acids:
A significant consideration in the fluorescence analysis of AQC-derivatized amino acids is the phenomenon of fluorescence quenching, which is particularly pronounced for tryptophan and to a lesser extent, tyrosine.
-
Tryptophan: The AQC derivative of tryptophan exhibits significantly reduced fluorescence intensity, a phenomenon attributed to intramolecular fluorescence quenching.[4] This quenching is so effective that fluorescence detection of AQC-tryptophan can be challenging, leading to a poor limit of detection.[4] For accurate quantification of tryptophan in a mixture of AQC-derivatized amino acids, UV detection is often employed.[6] The mechanism of this quenching is complex and may involve interactions between the indole ring of tryptophan and the attached 6-aminoquinoline fluorophore.[7][8][9]
-
Tyrosine: AQC-derivatized tyrosine can also experience intramolecular fluorescence quenching, although generally to a lesser degree than tryptophan.[4] The phenolic side chain of tyrosine can influence the local environment of the fluorophore, potentially leading to a decrease in fluorescence intensity.[1][10]
Due to these quenching effects, it is crucial for researchers to be aware that the fluorescence response is not uniform across all amino acids. This has implications for the accurate quantification of amino acid mixtures.
Data Presentation
The following tables summarize the key quantitative data related to the fluorescence characteristics and analytical performance of AQC-derivatized amino acids.
Table 1: Spectroscopic Properties of AQC-Derivatized Amino Acids
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~250 nm (also reported at 248 nm, 254 nm) | [1][2][4] |
| Emission Wavelength (λem) | ~395 nm | [1][2] |
| Fluorescence Intensity Notes | ||
| Tryptophan (Trp) | Significantly quenched; UV detection recommended for quantification. | [4][6] |
| Tyrosine (Tyr) | May exhibit some intramolecular fluorescence quenching. | [4] |
| Other Amino Acids | Generally exhibit good fluorescence, but relative intensities may vary. | [3] |
Table 2: Reported Limits of Detection (LOD) and Quantitation (LOQ) for AQC-Derivatized Amino Acids using Fluorescence Detection
| Amino Acid(s) | LOD (µM) | LOQ (µM) | Reference(s) |
| 19 Amino Acids (Collagen Hydrolysate) | 0.05 - 0.23 | 0.07 - 0.76 | [3] |
| Phenylalanine | 40 fmol (on-column) | - | |
| Cystine | 800 fmol (on-column) | - | |
| 17 Amino Acids (general) | In the lower pmol range (on-column) | - | [5] |
Note: LOD and LOQ values are dependent on the specific instrumentation and chromatographic conditions used.
Experimental Protocols
The following are detailed methodologies for the derivatization of amino acids with AQC and their subsequent analysis by HPLC with fluorescence detection.
Protocol 1: AQC Derivatization of Amino Acid Standards and Samples
Materials:
-
Amino acid standards or sample hydrolysate
-
AQC reagent solution (e.g., 3 mg/mL in anhydrous acetonitrile)
-
Borate buffer (0.2 M, pH 8.8)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation:
-
For protein or peptide samples, perform acid hydrolysis to liberate free amino acids.
-
Ensure the final sample is dissolved in a suitable solvent (e.g., 0.1 M HCl).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or HPLC vial, combine 70 µL of 0.2 M borate buffer (pH 8.8) with 10 µL of the amino acid standard or sample.
-
Vortex briefly to mix.
-
Add 20 µL of the AQC reagent solution.
-
Vortex immediately and thoroughly to ensure complete mixing.
-
The reaction is very rapid and proceeds to completion within minutes at room temperature.
-
-
Sample for Injection:
-
The derivatized sample can be injected directly into the HPLC system.
-
Alternatively, it can be diluted with the initial mobile phase if the concentration is too high.
-
Protocol 2: HPLC Analysis of AQC-Derivatized Amino Acids
Instrumentation and Columns:
-
HPLC or UPLC system equipped with a fluorescence detector.
-
Reversed-phase C18 column (e.g., Waters AccQ•Tag column).
Mobile Phases:
-
Mobile Phase A: An aqueous buffer, for example, 140 mM sodium acetate with 17 mM triethylamine, adjusted to pH 5.05.
-
Mobile Phase B: Acetonitrile.
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min for standard HPLC.
-
Column Temperature: Often maintained at 37°C to ensure reproducible retention times.
-
Injection Volume: 5-20 µL, depending on the sample concentration and sensitivity requirements.
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is used to separate the derivatized amino acids. A typical gradient might start at 100% A, ramp to 60% B over 30-40 minutes. The exact gradient profile should be optimized for the specific column and amino acid mixture.
-
Fluorescence Detection:
-
Excitation Wavelength: 250 nm
-
Emission Wavelength: 395 nm
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes in the analysis of AQC-derivatized amino acids.
Caption: Chemical reaction of AQC with an amino acid.
Caption: Workflow for AQC-based amino acid analysis.
Caption: Simplified Jablonski diagram for AQC derivatives.
References
- 1. Fluorescence properties of the three tyrosine residues in the ribose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to the Stability and Storage of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC) Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC), a widely used pre-column derivatization reagent for the sensitive fluorescent detection of primary and secondary amines, particularly amino acids. Proper handling and storage of 6-AQC are critical for ensuring the accuracy, reproducibility, and reliability of analytical results in research, quality control, and drug development settings.
Chemical Properties and Stability Profile of 6-AQC
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a reactive chemical that is sensitive to environmental factors. Its stability is influenced by temperature, moisture, and light. The primary degradation pathway for 6-AQC in the presence of nucleophiles, such as water, is hydrolysis.
The N-hydroxysuccinimidyl (NHS) ester group of 6-AQC is an excellent leaving group, facilitating its reaction with amines. However, this reactivity also makes the molecule susceptible to hydrolysis, where a water molecule attacks the carbonyl group of the NHS ester, leading to the formation of 6-aminoquinoline (AMQ) and N-hydroxysuccinimide (NHS). While the hydrolysis of excess 6-AQC is a much slower reaction compared to its reaction with primary and secondary amino acids, improper storage and handling can lead to premature degradation of the reagent, resulting in decreased derivatization efficiency and inaccurate quantification.[1]
Storage Recommendations for 6-AQC Reagent
To maintain the integrity and performance of the 6-AQC reagent, it is imperative to adhere to the following storage guidelines for both the solid and solution forms.
Solid 6-AQC Reagent
The solid form of 6-AQC is relatively stable when stored under appropriate conditions.
Table 1: Recommended Storage Conditions for Solid 6-AQC Reagent
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or -20°C | Minimizes thermal degradation. |
| Atmosphere | Sealed under an inert gas (e.g., argon or nitrogen) | Protects from moisture and atmospheric contaminants. |
| Light | Protected from light (e.g., in an amber vial) | Prevents potential photodegradation. |
| Duration | Up to the expiration date provided by the manufacturer. | Ensures optimal performance. |
6-AQC Reagent Solutions
The stability of 6-AQC in solution is dependent on the solvent, concentration, and storage conditions.
Table 2: Recommended Storage Conditions for 6-AQC Reagent Solutions
| Solvent | Concentration | Storage Temperature | Stability |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Stock Solution (e.g., 10 mM) | -20°C | Up to 1 month[2] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Stock Solution (e.g., 10 mM) | -80°C | Up to 6 months[2] |
| Anhydrous Acetonitrile | Derivatization Reagent (e.g., 3 mg/mL) | Refrigerated and protected from light | Several days |
| Anhydrous Acetonitrile | Derivatization Reagent | Room temperature in a desiccator | Up to 1 week[3] |
Note: It is crucial to use anhydrous solvents to minimize hydrolysis of the 6-AQC reagent. The presence of water in the solvent will significantly reduce the stability of the reagent solution.[4]
Experimental Protocols
Preparation of 6-AQC Derivatization Reagent
This protocol describes the preparation of the 6-AQC derivatization reagent for use in amino acid analysis.
Materials:
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) powder
-
Anhydrous acetonitrile (ACN)
-
Vortex mixer
-
Heating block (optional)
Procedure:
-
Allow the vial of AQC powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Tap the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 3 mg/mL).[5]
-
Immediately cap the vial and vortex for at least 10 seconds to dissolve the powder.[3]
-
If necessary, gently heat the solution on a heating block (not exceeding 55°C) and vortex intermittently until the powder is completely dissolved. Do not heat for longer than 15 minutes.[3]
-
The reconstituted reagent is now ready for use in the derivatization reaction.
Stability-Indicating HPLC Method for 6-AQC
A stability-indicating high-performance liquid chromatography (HPLC) method can be used to assess the purity of the 6-AQC reagent and to monitor its degradation over time. This method should be capable of separating the intact 6-AQC from its potential degradation products, primarily 6-aminoquinoline (AMQ).
Table 3: Example of a Stability-Indicating HPLC Method for 6-AQC
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6] |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid). For example, a 20:80 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection | UV at 254 nm or 280 nm[6][7] |
| Injection Volume | 10 µL[6] |
Method Validation: The stability-indicating method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate that the method can effectively separate 6-AQC from its degradation products generated under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8][9][10]
Visualizations
Logical Workflow for 6-AQC Handling and Stability Assessment
Caption: Workflow for handling, storing, and assessing the stability of 6-AQC reagent.
Degradation Pathway of 6-AQC
Caption: Primary degradation (hydrolysis) and derivatization pathways of 6-AQC.
Conclusion
The stability of the 6-AQC reagent is paramount for achieving accurate and reproducible results in the analysis of amino acids and other primary and secondary amines. By adhering to the recommended storage conditions for both the solid reagent and its solutions, and by implementing appropriate handling procedures, researchers can minimize reagent degradation and ensure the integrity of their analytical data. The use of a validated stability-indicating HPLC method is also recommended for quality control and to confirm the suitability of the reagent, particularly for critical applications in drug development and scientific research.
References
- 1. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. help.waters.com [help.waters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. biopharminternational.com [biopharminternational.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Pivotal Advancement in Amino Acid Analysis: The Discovery and History of AQC
The advent of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in 1993 marked a significant leap forward in the field of amino acid analysis. This fluorescent tagging molecule, introduced by Steven A. Cohen and Dennis P. Michaud, addressed many of the limitations of existing derivatizing agents, offering researchers a more robust, sensitive, and efficient method for quantifying amino acids.[1][2] AQC's ability to react with both primary and secondary amines, coupled with the exceptional stability of its derivatives, has solidified its position as an indispensable tool in proteomics, metabolomics, drug development, and clinical diagnostics.[1][3]
Prior to AQC, researchers relied on reagents like o-phthalaldehyde (OPA) and 9-fluorenyl-methoxycarbonyl chloride (Fmoc).[1] While useful, these compounds had drawbacks. OPA, for instance, does not react with secondary amines like proline and hydroxyproline, and its derivatives can be unstable. Fmoc, on the other hand, can be less sensitive and the derivatization process more complex. AQC was engineered to overcome these challenges, providing a straightforward, single-step derivatization that proceeds efficiently over a broad pH range.[1][4] The resulting fluorescent urea derivatives are highly stable, allowing for automated analysis and even sample storage after derivatization.[1]
Chemical Properties and Reaction Mechanism
AQC is a fluorogenic amine-labeling dye.[5] While not fluorescent itself, it covalently reacts with the amino group of an amino acid to form a stable, highly fluorescent N-substituted urea derivative.[1] This reaction is rapid and typically carried out in a borate buffer at a slightly alkaline pH.[1] A key feature of this process is that the excess AQC hydrolyzes to 6-aminoquinoline (AMQ), a byproduct that does not interfere with the analysis of the derivatized amino acids.[1][4]
The fluorescent nature of the AQC tag allows for the detection of amino acids at the femtomole level, providing exceptional sensitivity.[1][4] The derivatives have a fluorescence excitation maximum at 250 nm and an emission maximum at 395 nm.[3][4][5]
Synthesis of AQC
The synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is a multi-step process that begins with the nitration of quinoline. The resulting 6-nitroquinoline is then reduced to form 6-aminoquinoline (AMQ). Subsequently, AMQ is reacted with phosgene to produce 6-quinolyl isocyanate. In the final step, the isocyanate is reacted with N-hydroxysuccinimide (NHS) to yield the stable, off-white to pale yellow powder of AQC.[1]
Below is a simplified schematic of the AQC synthesis pathway.
Experimental Protocols
The primary application of AQC is the pre-column derivatization of amino acids for their subsequent separation and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or ultraviolet detection.[1]
Derivatization Protocol
A typical derivatization procedure involves the following steps:
-
Sample Preparation: Protein or peptide samples are first hydrolyzed to release free amino acids. Biological fluids may require deproteinization.[1]
-
Buffering: To a 10 µL aliquot of the amino acid standard or sample in a microcentrifuge tube, 70 µL of a borate buffer (e.g., 0.2 M, pH 8.8) is added.[1] The mixture is then thoroughly vortexed.
-
Derivatization: 20 µL of the AQC reagent solution (typically 3 mg/mL in acetonitrile) is added to the buffered sample.[1]
-
Incubation: The reaction mixture is vortexed immediately and incubated at room temperature for a short period, often as brief as one minute, to ensure complete derivatization.[6] For some applications, a heating step at 50-55°C for 10 minutes may be employed.[6]
The following diagram illustrates the general experimental workflow for AQC derivatization and analysis.
HPLC Analysis Conditions
The separation of AQC-derivatized amino acids is typically achieved using a C18 reversed-phase column.[4] A gradient elution system is employed, commonly using a two-buffer system.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Waters AccQ•Tag column, 3.9 x 150 mm)[3] |
| Mobile Phase A | Aqueous acetate-phosphate buffer[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | Approximately 1.0 mL/min for HPLC[3] |
| Detection | Fluorescence detector with excitation at 250 nm and emission at 395 nm[3][4] |
| Run Time | Complete resolution of derivatized amino acids can be achieved in less than 35 minutes.[4] |
Quantitative Performance Data
The AQC derivatization method exhibits excellent quantitative performance, making it suitable for a wide range of applications.
| Performance Metric | Value/Range | Reference |
| Reaction pH Range | 8.2 - 10.0 | [4] |
| Derivative Stability | Stable for up to one week at room temperature. | [3] |
| Linearity (R²) for amino acids | > 0.998 | [7] |
| Concentration Range for Linearity | 2.5 - 200 µM | [4] |
| Detection Limits | 40 fmol (for phenylalanine) to 800 fmol (for cystine) | [4] |
| Recovery | 95% - 106% | [7] |
Advantages and Applications
The key advantages of AQC over other derivatizing agents include its ability to react with both primary and secondary amines, the exceptional stability of the resulting derivatives, and the high sensitivity of detection.[1] The reaction is also highly tolerant of common buffer salts and detergents.[4]
These attributes have led to the widespread adoption of AQC in various fields:
-
Biopharmaceutical Development: AQC is used for the amino acid analysis of therapeutic proteins and peptides to ensure proper composition, concentration, and stability, which is a critical quality control step.[3]
-
Clinical Diagnostics: The method is employed for the diagnosis of metabolic diseases by analyzing amino acid profiles in biological fluids.[3][7]
-
Food Science: AQC is used to determine the amino acid composition of food products, such as vinegars and feed grains.[6][8]
-
Proteomics and Metabolomics Research: AQC facilitates the accurate quantification of amino acids in complex biological samples, contributing to a deeper understanding of biological systems.[3]
The following diagram illustrates the logical relationship between the properties of AQC and its applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a Fluorescent Derivatizing Reagent, 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate, and Its Application for the Analysis of Hydrolysate Amino Acids via High-Performance Liquid Chromatography | Scilit [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the 6-AQC Reaction with Primary and Secondary Amines
This technical guide provides a comprehensive overview of the reaction between 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) and primary and secondary amines. 6-AQC is a widely utilized pre-column derivatization reagent in analytical chemistry, particularly for the analysis of amino acids and other biogenic amines. Its reaction with both primary and secondary amines is a simple, rapid, and straightforward process that yields highly stable and fluorescent urea derivatives, making it an ideal choice for sensitive and reproducible quantification by liquid chromatography.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who employ or are considering this derivatization chemistry in their analytical workflows.
Core Reaction Mechanism
The derivatization of primary and secondary amines with 6-AQC is a nucleophilic substitution reaction. The amino group of the analyte acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimidyl (NHS) ester group of the 6-AQC molecule. This results in the formation of a stable, highly fluorescent N-hydroxy-succinimidyl-carbamoyl derivative and the release of N-hydroxysuccinimide as a byproduct. The reaction proceeds rapidly under alkaline conditions, typically at a pH between 8.8 and 9.3.[4]
Excess 6-AQC reagent is hydrolyzed in the aqueous reaction medium to form 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and carbon dioxide.[3] The AMQ can then react with any remaining 6-AQC to form a stable bis-aminoquinoline urea. These byproducts are chromatographically well-resolved from the derivatized analytes and do not interfere with their quantification.[3] The stability of the 6-AQC derivatives is a significant advantage, as they can be stored at room temperature for up to a week without any discernible loss in response, allowing for batch processing and re-analysis if necessary.[2]
Data Presentation
The reaction of 6-AQC with primary and secondary amines is widely reported as being quantitative and highly reproducible. While comprehensive tables of absolute derivatization yields for a wide range of amines are not commonly published, the performance of the method is well-documented through validation metrics such as reproducibility (precision), linearity, and sensitivity (limits of detection and quantification).
Reproducibility of 6-AQC Derivatization and Analysis
The high reproducibility of the 6-AQC derivatization and subsequent analysis is a key advantage of this method. The following table summarizes the reported relative standard deviations (%RSD) for peak areas and retention times from various studies, demonstrating the consistency of the entire analytical process.
| Analyte Type | Number of Analytes | %RSD for Peak Area | %RSD for Retention Time | Reference |
| Amino Acids | 17 | 0.2 - 0.6 | Not Reported | [5] |
| Amino Acids | 38 | 0.19 - 7.47 | < 2.0 | [1] |
| Amino Acids & Biogenic Amines | 33 | Not Reported | Not Reported | [6] |
| Amino Acids | 17 | 1.1 - 4.0 | Not Reported | [1] |
| Amino Acids | Not Specified | 1 - 2 | Not Reported | [2] |
Linearity and Sensitivity
The 6-AQC derivatization method exhibits excellent linearity over a wide concentration range, enabling accurate quantification. The sensitivity of the method allows for the detection of low levels of amines.
| Analyte Type | Concentration Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Amino Acids | 1 - 500 µM | > 0.995 | Not Reported | Not Reported | [5] |
| Amino Acids | 3 x 10⁻³ - 25 pmol/µL | > 0.99 | As low as 1.65 fmol | Not Reported | [7] |
| Amino Acids & Biogenic Amines | 2.5 - 15 µmol/L | Not Reported | Varies by analyte | Varies by analyte | [3] |
| Amino Acids | 2-20 and 800 µM | Not Reported | Not Reported | Not Reported | [8] |
Experimental Protocols
The following are detailed methodologies for the derivatization of primary and secondary amines using 6-AQC, based on commonly cited experimental procedures, including the Waters AccQ•Tag™ Ultra chemistry.
Reagent Preparation
-
6-AQC Reagent Solution: The 6-AQC reagent is typically supplied as a lyophilized powder and is reconstituted in a suitable organic solvent, such as anhydrous acetonitrile, to a concentration of approximately 3 mg/mL. The reconstituted reagent should be protected from moisture and can be stored in a desiccator at room temperature for up to one week.
-
Borate Buffer (0.2 M, pH 8.8): Dissolve an appropriate amount of sodium borate decahydrate in HPLC-grade water to a final concentration of 0.2 M. Adjust the pH to 8.8 with a suitable acid or base (e.g., boric acid or sodium hydroxide).
-
Ammonium Acetate Buffer (50 mM, pH 9.3): For mass spectrometry applications where a volatile buffer is preferred, dissolve an appropriate amount of ammonium acetate in HPLC-grade water to a final concentration of 50 mM. Adjust the pH to 9.3 with ammonium hydroxide.
Standard Derivatization Protocol
This protocol is suitable for the derivatization of amino acid standards and samples.
-
Sample Preparation: Ensure the sample containing the primary or secondary amines is in an aqueous solution. If the sample is acidic, it may need to be neutralized.
-
Aliquot Sample: In a microcentrifuge tube or an autosampler vial, add 10 µL of the sample or standard solution.
-
Add Buffer: To the sample, add 70 µL of the 0.2 M borate buffer (pH 8.8).
-
Add 6-AQC Reagent: Add 20 µL of the reconstituted 6-AQC reagent solution to the mixture.
-
Vortex: Immediately cap the vial and vortex for several seconds to ensure thorough mixing.
-
Incubate at Room Temperature: Let the reaction mixture stand at room temperature for 1 minute.
-
Heat: Transfer the vial to a heating block pre-heated to 55°C and incubate for 10 minutes. This step ensures the complete derivatization of all amines.
-
Cool and Analyze: After heating, allow the sample to cool to room temperature. The derivatized sample is now ready for analysis by HPLC or UPLC.
Protocol for Samples Requiring Protein Precipitation
For biological samples such as plasma or serum, a protein precipitation step is necessary prior to derivatization.
-
Sample Aliquot: In a microcentrifuge tube, add 10 µL of the biological sample.
-
Protein Precipitation: Add 40 µL of cold isopropanol containing 1% formic acid. Vortex to mix.
-
Incubate: Incubate the mixture at -20°C for 20 minutes.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 10 µL of the clear supernatant to a new vial for derivatization.
-
Derivatization: Proceed with the standard derivatization protocol described above (steps 3-8).
Conclusion
The reaction of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate with primary and secondary amines is a robust and reliable method for the derivatization of these compounds for analysis by liquid chromatography. The reaction is rapid, proceeds with high efficiency, and produces exceptionally stable derivatives. The well-established protocols and the commercial availability of reagents in kit form, such as the Waters AccQ•Tag™ Ultra system, make this a highly accessible and reproducible technique for researchers in various fields, including proteomics, metabolomics, and pharmaceutical analysis. The quantitative data, demonstrated by the high precision and linearity of the method, underscore its suitability for accurate and sensitive quantification of amino acids and other biogenic amines in a wide range of sample matrices.
References
- 1. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric 6-aminoquinoline, an activated carbamate reagent for derivatization of amines and amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Understanding the role of borate buffer in AQC derivatization
An In-depth Technical Guide to the Role of Borate Buffer in AQC Derivatization
For researchers, scientists, and drug development professionals engaged in amino acid analysis, pre-column derivatization is a critical step to enhance the detectability and chromatographic retention of these highly polar analytes. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has become a prominent method due to its rapid reaction with both primary and secondary amino acids and the high stability of the resulting derivatives.[1][2][3][4] Central to the success of this derivatization is the use of a borate buffer, which plays a multifaceted role in ensuring the reaction proceeds efficiently and reproducibly. This guide provides a detailed examination of the function of borate buffer in the AQC derivatization process, supported by quantitative data, experimental protocols, and workflow visualizations.
The Core Function of Borate Buffer: pH Optimization
The primary role of the borate buffer in AQC derivatization is to maintain an optimal alkaline pH environment for the reaction.[1] The reaction between AQC and the amino groups of amino acids is highly pH-dependent. A basic medium is required to ensure that the amino groups are deprotonated and thus sufficiently nucleophilic to attack the AQC reagent.
The optimal pH for AQC derivatization lies in the range of 8.2 to 10.1. If the pH of the reaction mixture falls below 8.2, the derivatization will be incomplete, with acidic amino acids being particularly affected. Conversely, a pH that is too high can lead to an increased rate of hydrolysis of the AQC reagent, reducing the yield of the desired derivatized amino acids. The borate buffer system provides the necessary buffering capacity to resist pH changes upon the addition of the sample, which may be acidic, thereby ensuring a stable and optimal reaction environment.
Stability of AQC Derivatives
In addition to facilitating the reaction, the borate buffer environment contributes to the stability of the formed AQC-amino acid derivatives. These derivatives are known to be highly stable for extended periods, allowing for flexibility in sample processing and analysis.[2][5] Studies have shown that the derivatives can be stable for days at room temperature, which is advantageous for batch processing or if repeat analyses are required.[2]
Considerations for Mass Spectrometry
While borate buffer is ideal for UV and fluorescence detection, its non-volatile nature presents a challenge for applications involving electrospray ionization mass spectrometry (ESI-MS). Borate salts can cause significant ion suppression and contaminate the MS ion source.[5][6] For LC-MS/MS applications, alternative volatile buffers such as ammonium acetate have been explored to circumvent these issues, although this may require re-optimization of the derivatization conditions.[5]
Quantitative Data for AQC Derivatization with Borate Buffer
The following table summarizes the key quantitative parameters for successful AQC derivatization of amino acids using a borate buffer system.
| Parameter | Value/Range | Notes | Source(s) |
| Optimal pH Range | 8.2 - 10.1 | A pH of 8.8 is commonly recommended. | [7] |
| Borate Buffer Concentration | 0.2 M - 0.4 M | The concentration should be sufficient to buffer the sample. | [2][7] |
| Reaction Temperature | Room Temperature or 55 °C | A heating step accelerates the conversion of a tyrosine side-product. | [1] |
| Reaction Time | < 1 minute (derivatization) | The derivatization reaction is very fast. | [7] |
| 10 minutes (heating step) | The subsequent heating step ensures complete reaction for tyrosine. | [1] | |
| Typical Reagent Ratio | 10 µL Sample : 70 µL Borate Buffer : 20 µL AQC Reagent | This ratio can be scaled as needed. | [1][7] |
| Derivative Stability | Stable for several days at room temperature. | Allows for automated batch processing and re-analysis. | [2][5] |
Detailed Experimental Protocol for AQC Derivatization
This protocol is a generalized procedure based on commonly cited methodologies. It is recommended to consult the specific instructions provided with your AQC derivatization kit.
Materials:
-
Amino acid standards or sample
-
Borate Buffer (e.g., 0.2 M, pH 8.8)
-
AQC Derivatizing Reagent (dissolved in acetonitrile)
-
High-purity water
-
Reaction vials (e.g., HPLC vials with inserts)
-
Pipettes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: If your sample is in a highly acidic solution (e.g., >0.1 N HCl), it must be neutralized with an appropriate amount of NaOH before proceeding.
-
Aliquot Sample and Buffer: In a reaction vial, add 70 µL of borate buffer.[1][7]
-
Add 10 µL of your amino acid sample or standard to the vial containing the borate buffer.[1][7]
-
Vortex: Mix the sample and buffer solution thoroughly using a vortex mixer.
-
Add AQC Reagent: Add 20 µL of the AQC derivatizing reagent to the vial.[1][7]
-
Immediate Vortexing: Immediately and thoroughly mix the solution using a vortex mixer to ensure complete derivatization of all amino acids.[1]
-
Heating Step: Place the vial in a heating block or water bath set to 55°C for 10 minutes.[1] This step helps to convert a minor tyrosine side-product to the desired mono-derivatized form.[1]
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the HPLC or UPLC system for analysis. The derivatives can be detected by fluorescence (excitation at 250 nm, emission at 395 nm) or UV (254 nm).[7]
Visualizations
The following diagrams illustrate the key processes and relationships in AQC derivatization with borate buffer.
Caption: Workflow for AQC derivatization of amino acids.
Caption: The functional role of borate buffer in AQC derivatization.
References
- 1. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 2. lcms.cz [lcms.cz]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC): A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC), a reactive fluorescent tagging molecule widely used for the pre-column derivatization of primary and secondary amines, particularly amino acids, for sensitive quantification by high-performance liquid chromatography (HPLC). Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Classification
6-AQC is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. While not classified as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant, it poses significant irritation hazards.[1]
Table 1: Hazard Classification for 6-AQC
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-AQC is essential for safe handling and storage.
Table 2: Physicochemical Data for 6-AQC
| Property | Value |
| Chemical Formula | C₁₄H₁₁N₃O₄ |
| Molecular Weight | 285.26 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | >180°C (decomposes) |
| Solubility | Soluble in DMSO (approx. 5 mg/ml) and DMF (approx. 1 mg/ml). Sparingly soluble in aqueous buffers. |
| Stability | Hygroscopic and moisture-sensitive. Store under inert gas. Stable for ≥ 4 years when stored at -20°C.[1] |
Exposure Controls and Personal Protection
Strict adherence to personal protective equipment (PPE) guidelines is mandatory when working with 6-AQC in both solid and solution forms.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety goggles or a face shield. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A dust respirator may be necessary if dust is generated. | To avoid inhalation of irritating dust particles. |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize risk and maintain the chemical's integrity.
Handling
-
Ventilation: Always handle 6-AQC in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Preventing Dust Formation: When handling the solid form, use procedures that avoid generating dust.[2] Grounding of equipment may be necessary to prevent static discharge, as fine dust accumulation can lead to a risk of dust explosion.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. For aqueous solutions, it is recommended to first dissolve 6-AQC in a minimal amount of a suitable organic solvent like DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C for long-term stability.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and moisture.
-
Inert Atmosphere: For optimal stability, store under an inert gas such as argon or nitrogen.
Experimental Protocols
The following section details a generalized experimental workflow for the use of 6-AQC in amino acid derivatization.
Reagent Preparation
-
AQC Reagent Solution: Prepare a stock solution of 6-AQC (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh or stored in small aliquots at -20°C, protected from light and moisture.
-
Borate Buffer: Prepare a borate buffer (e.g., 0.2 M, pH 8.8) for the derivatization reaction.
-
Quenching Solution: Prepare a quenching solution, such as a primary amine-containing solution (e.g., butylamine), to react with excess 6-AQC.
Derivatization Procedure
-
Sample Preparation: Prepare the amino acid standards or hydrolyzed sample in a suitable diluent.
-
Reaction Initiation: In a microcentrifuge tube, mix the amino acid sample with the borate buffer.
-
Addition of 6-AQC: Add the 6-AQC reagent solution to the sample mixture. The optimal molar ratio of 6-AQC to the total amino acid content should be empirically determined but is typically in excess.
-
Incubation: Vortex the mixture and incubate at room temperature for a specified time (e.g., 1-10 minutes), protected from light.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted 6-AQC.
-
Analysis: The derivatized sample is now ready for analysis by RP-HPLC with fluorescence detection (Excitation: ~250 nm, Emission: ~395 nm).
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
Table 4: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spills and Leaks
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., HEPA-filtered vacuum).[2] Dispose of the waste in accordance with institutional and local regulations.
Waste Disposal
All 6-AQC waste, including unused reagent, quenched reaction mixtures, and contaminated consumables (e.g., pipette tips, vials), should be collected in a clearly labeled hazardous waste container. The label should identify the contents and the associated hazards (irritant). Disposal must be handled through the institution's environmental health and safety office in compliance with all local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for the safe and effective use of 6-AQC.
References
Methodological & Application
Revolutionizing Amino Acid Analysis: A Detailed UPLC-MS/MS Method Using AQC Derivatization
Abstract
This application note provides a comprehensive and robust UPLC-MS/MS method for the quantitative analysis of amino acids in various biological matrices. The protocol utilizes pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[1][2] This derivatization enhances the chromatographic retention and ionization efficiency of amino acids, enabling sensitive and selective quantification by tandem mass spectrometry.[3][4][5] The detailed experimental protocols, instrument parameters, and extensive quantitative data presented herein are intended for researchers, scientists, and drug development professionals seeking a high-throughput and reliable method for amino acid analysis.
Introduction
Amino acid analysis is a cornerstone of research in numerous fields, including metabolomics, clinical diagnostics, drug development, and food science.[1][6] The inherent challenges in analyzing amino acids, such as their high polarity and lack of a strong chromophore, necessitate derivatization to improve their analytical properties for reversed-phase liquid chromatography.[2][4] 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has emerged as a superior derivatizing agent due to its rapid reaction, the stability of the resulting derivatives, and the reduction of side reactions.[7]
This application note details a UPLC-MS/MS method that leverages the advantages of AQC derivatization to provide a rapid, sensitive, and specific workflow for the quantification of a comprehensive panel of amino acids. The method has been validated for its performance, demonstrating excellent linearity, precision, and accuracy.
Experimental Workflow
The overall experimental workflow for the UPLC-MS/MS analysis of AQC-derivatized amino acids is depicted in the following diagram.
Detailed Experimental Protocols
Sample Preparation (Human Plasma)
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 15 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube without disturbing the protein pellet.
-
The supernatant is now ready for derivatization.
AQC Derivatization Protocol
This protocol is based on the widely used Waters AccQ•Tag™ Ultra derivatization chemistry.[4][8]
-
Reagent Preparation:
-
Reconstitute the AccQ•Tag Ultra Reagent powder (AQC) by adding 1.0 mL of AccQ•Tag Ultra Reagent Diluent (acetonitrile).
-
Vortex the vial for 10-20 seconds and then heat at 55°C for up to 10 minutes until the reagent is fully dissolved.[8]
-
-
Derivatization Reaction:
-
In a new vial, combine 70 µL of AccQ•Tag Ultra Borate Buffer and 10 µL of the sample supernatant (or amino acid standard).
-
Add 20 µL of the reconstituted AQC reagent to the mixture.
-
Vortex immediately for 30 seconds.
-
Incubate the vial at 55°C for 10 minutes.[9]
-
After incubation, the sample is ready for UPLC-MS/MS analysis. Derivatized samples are stable for up to one week at room temperature.[1][8]
-
The derivatization reaction of amino acids with AQC is illustrated in the following diagram.
UPLC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the UPLC-MS/MS analysis of AQC-derivatized amino acids.
Table 1: UPLC Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters AccQ•Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 55°C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 1 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.54 | |
| 5.74 | |
| 7.74 | |
| 8.04 | |
| 8.34 | |
| 8.64 | |
| 10.0 |
Table 2: MS/MS Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.2 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 900 L/h |
| Cone Gas Flow | 150 L/h |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The developed UPLC-MS/MS method was validated for its quantitative performance. The following tables present the MRM transitions for a selection of amino acids and the method's performance characteristics.
Table 3: MRM Transitions for AQC-Derivatized Amino Acids
A key feature of AQC derivatization is the generation of a common fragment ion at m/z 171 upon collision-induced dissociation, which simplifies MRM method development.[3][10]
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Alanine (Ala) | 260.1 | 171.1 | 20 | 15 |
| Arginine (Arg) | 445.2 | 171.1 | 35 | 25 |
| Asparagine (Asn) | 303.1 | 171.1 | 25 | 18 |
| Aspartic Acid (Asp) | 304.1 | 171.1 | 25 | 18 |
| Cysteine (Cys) | 392.1 | 171.1 | 20 | 20 |
| Glutamic Acid (Glu) | 318.1 | 171.1 | 25 | 18 |
| Glutamine (Gln) | 317.1 | 171.1 | 25 | 18 |
| Glycine (Gly) | 246.1 | 171.1 | 20 | 15 |
| Histidine (His) | 426.2 | 171.1 | 30 | 22 |
| Isoleucine (Ile) | 302.2 | 171.1 | 22 | 16 |
| Leucine (Leu) | 302.2 | 171.1 | 22 | 16 |
| Lysine (Lys) | 488.3 | 171.1 | 30 | 25 |
| Methionine (Met) | 320.1 | 171.1 | 22 | 16 |
| Phenylalanine (Phe) | 336.2 | 171.1 | 22 | 18 |
| Proline (Pro) | 286.1 | 171.1 | 25 | 20 |
| Serine (Ser) | 276.1 | 171.1 | 20 | 15 |
| Threonine (Thr) | 290.1 | 171.1 | 20 | 15 |
| Tryptophan (Trp) | 375.2 | 171.1 | 25 | 20 |
| Tyrosine (Tyr) | 352.1 | 171.1 | 25 | 18 |
| Valine (Val) | 288.2 | 171.1 | 22 | 16 |
Table 4: Method Performance Data
The method demonstrates excellent linearity over a wide concentration range and high precision and accuracy.[5][11]
| Amino Acid | Linearity Range (µM) | R² | Precision (%RSD, n=6) | Accuracy (%) |
| Alanine (Ala) | 1 - 500 | >0.998 | < 5 | 95 - 105 |
| Arginine (Arg) | 1 - 500 | >0.997 | < 6 | 94 - 106 |
| Aspartic Acid (Asp) | 1 - 500 | >0.998 | < 5 | 96 - 104 |
| Glutamic Acid (Glu) | 1 - 500 | >0.998 | < 5 | 95 - 105 |
| Leucine (Leu) | 1 - 500 | >0.999 | < 4 | 97 - 103 |
| Lysine (Lys) | 1 - 500 | >0.997 | < 6 | 93 - 107 |
| Phenylalanine (Phe) | 1 - 500 | >0.999 | < 4 | 98 - 102 |
| Proline (Pro) | 1 - 500 | >0.998 | < 5 | 96 - 104 |
| Tyrosine (Tyr) | 1 - 500 | >0.998 | < 5 | 95 - 105 |
| Valine (Val) | 1 - 500 | >0.999 | < 4 | 97 - 103 |
Conclusion
The UPLC-MS/MS method for the analysis of AQC-derivatized amino acids presented in this application note offers a rapid, sensitive, and reliable solution for the quantitative analysis of a wide range of amino acids in complex biological matrices. The detailed protocols and comprehensive data provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The robustness of the AQC derivatization chemistry, coupled with the high resolution and sensitivity of UPLC-MS/MS, makes this method highly suitable for high-throughput targeted metabolomics and other applications requiring precise amino acid quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mz-at.de [mz-at.de]
- 3. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. help.waters.com [help.waters.com]
- 8. lcms.cz [lcms.cz]
- 9. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]
- 11. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AQC Derivatization of Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of plasma samples for amino acid analysis using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization. The protocols outlined below cover plasma protein precipitation and the subsequent derivatization of free amino acids, ensuring sample purity and optimal reaction conditions for accurate quantification.
Introduction
Analysis of amino acid profiles in plasma is a critical tool in clinical diagnostics, metabolic research, and biopharmaceutical development.[1] 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a pre-column derivatizing agent that reacts with primary and secondary amines to form stable, fluorescent derivatives.[2][3][4] This allows for sensitive and reproducible quantification of amino acids by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[3]
The AQC derivatization method offers several advantages, including its ability to react with secondary amines like proline and the exceptional stability of the resulting derivatives, which can be stable for several days, permitting batch processing or repeat analysis.[2][3] Proper sample preparation is paramount to the success of this method, as the high protein content in plasma can interfere with the analysis.[5] Therefore, efficient protein removal is a crucial initial step.
Experimental Protocols
This section details the necessary steps for preparing plasma samples for AQC derivatization, from protein precipitation to the final derivatization reaction.
Part 1: Plasma Protein Precipitation
To ensure accurate analysis, proteins must be removed from the plasma sample.[5] Acetonitrile precipitation is a widely used and effective method.
Materials:
-
Human plasma
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
If desired, spike the plasma sample with a quantitation standard.[6]
-
For every 100 µL of plasma, add 300 µL of cold acetonitrile in a microcentrifuge tube (a 3:1 ratio of acetonitrile to plasma is recommended).[6]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample on ice for 10 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant containing the free amino acids for the derivatization step.
Part 2: AQC Derivatization
This protocol is a general guideline and may require optimization for specific sample types.[8]
Materials:
-
Protein-free plasma supernatant
-
AQC Reagent Kit (containing AQC reagent, Borate Buffer, and Acetonitrile diluent)
-
Heating block or water bath
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 8.8): Dissolve 1.24 g of boric acid in 100 mL of HPLC-grade water and adjust the pH to 8.8 with concentrated sodium hydroxide.[1]
-
AQC Derivatizing Reagent (3 mg/mL): Immediately before use, dissolve the AQC reagent powder in the provided acetonitrile diluent. Vortex for 1 minute to ensure complete dissolution. The reconstituted reagent is stable for several days when refrigerated and protected from light.[1]
Derivatization Protocol:
-
In a microcentrifuge tube, combine 10 µL of the protein-free plasma supernatant with 70 µL of Borate Buffer (0.2 M, pH 8.8).[1][8]
-
Add 20 µL of the freshly prepared AQC reagent to the mixture.[1][8]
-
Immediately cap the vial and vortex thoroughly for several seconds to ensure complete mixing.[1][8]
-
Incubate the mixture at 55°C for 10 minutes to facilitate the derivatization reaction.[8]
-
The derivatized sample is now ready for HPLC analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the sample preparation and derivatization protocol.
Table 1: Protein Precipitation Parameters
| Parameter | Value | Reference |
| Plasma Volume | 100 µL | N/A |
| Acetonitrile Volume | 300 µL | [6] |
| Acetonitrile:Plasma Ratio | 3:1 (v/v) | [6] |
| Incubation Temperature | On Ice | N/A |
| Incubation Time | 10 minutes | N/A |
| Centrifugation Speed | 14,000 rpm | [7] |
| Centrifugation Time | 5 minutes | [7] |
Table 2: AQC Derivatization Parameters
| Parameter | Value/Concentration | Reference |
| Sample Volume (Supernatant) | 10 µL | [1][8] |
| Borate Buffer Volume | 70 µL | [1][8] |
| Borate Buffer Concentration | 0.2 M | [1] |
| Borate Buffer pH | 8.8 | [1][3] |
| AQC Reagent Volume | 20 µL | [1][8] |
| AQC Reagent Concentration | 3 mg/mL in Acetonitrile | [1][3] |
| Molar Excess of AQC Reagent | 4-6x | [2][8] |
| Incubation Temperature | 55°C | [8] |
| Incubation Time | 10 minutes | [8] |
| Derivative Stability | Up to one week at room temperature | [1] |
Table 3: Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [9][10] |
| Recovery | 95-106% | [9][10] |
| Limit of Detection (LOD) | 0.016-0.367 µM | [11] |
| Limit of Quantification (LOQ) | 0.044-1.073 µM | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from plasma sample collection to AQC derivatization and analysis.
Caption: Experimental workflow for AQC derivatization of plasma samples.
AQC Derivatization Reaction Pathway
This diagram illustrates the chemical reaction between AQC and an amino acid.
Caption: AQC derivatization reaction with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC) in Protein Hydrolysate Analysis
Application Note
Introduction
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) is a highly effective pre-column derivatization reagent used for the sensitive and reproducible quantitative analysis of amino acids in protein hydrolysates.[1][2] This reagent reacts with both primary and secondary amino acids to form stable, highly fluorescent urea derivatives.[1][3] The resulting derivatives can be readily separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with fluorescence or mass spectrometry detection.[1][4][5] The stability of the AQC-amino acid adducts allows for automated analysis and even sample storage after derivatization, making it a versatile tool for researchers, scientists, and drug development professionals.[1][3]
Principle of 6-AQC Derivatization
6-AQC reacts with the amino group of amino acids in a simple, one-step process at a slightly alkaline pH, typically in a borate buffer.[1] The reaction is rapid and produces stable, fluorescent N-substituted urea derivatives.[1][3][6] Excess 6-AQC is hydrolyzed to 6-aminoquinoline (AMQ), which generally does not interfere with the analysis of the derivatized amino acids.[1] This method offers high sensitivity, allowing for the detection of amino acids at the picomole to femtomole level.[2][5]
Caption: Reaction of 6-AQC with an amino acid.
Quantitative Performance
The 6-AQC derivatization method followed by chromatographic analysis provides excellent quantitative performance. The following table summarizes typical performance data from various studies.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [7] |
| Precision (RSD %) | 0.2 - 7.47% | [4][8] |
| Accuracy (Recovery %) | 86 - 118.2% | [8] |
| Limit of Detection (LOD) | 0.016 - 0.367 µM | [8] |
| Limit of Quantification (LOQ) | 0.044 - 1.073 µM | [8] |
Experimental Protocols
1. Protein Hydrolysis
This protocol is a general guideline for protein hydrolysis. Optimal conditions may vary depending on the protein sample.
-
Materials:
-
Protein sample
-
6 M HCl
-
Vacuum hydrolysis tubes
-
Heating block or oven
-
Vacuum pump
-
Nitrogen gas
-
-
Protocol:
-
Accurately weigh or measure the protein sample into a vacuum hydrolysis tube.
-
Add a sufficient volume of 6 M HCl to the tube.
-
Freeze the sample in dry ice or liquid nitrogen.
-
Evacuate the tube using a vacuum pump and seal it.
-
Heat the sealed tube at 110°C for 24 hours.
-
After hydrolysis, cool the tube to room temperature.
-
Open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl) for derivatization.
-
2. 6-AQC Derivatization of Amino Acids
This protocol is a standard procedure for the derivatization of amino acids from protein hydrolysates.
-
Materials:
-
Protocol:
-
Pipette 10 µL of the amino acid standard or sample into a microcentrifuge tube.[1]
-
Add 70 µL of borate buffer and vortex thoroughly.[1]
-
Add 20 µL of the 6-AQC reagent solution.[1]
-
Immediately vortex the mixture for 30 seconds.[1]
-
Heat the mixture at 55°C for 10 minutes.[1]
-
The derivatized sample is now ready for HPLC or UPLC analysis.
-
3. HPLC/UPLC Analysis
The following are general conditions for the chromatographic separation of AQC-derivatized amino acids. The specific gradient and column may need to be optimized for different sample types.
-
Instrumentation:
-
HPLC or UPLC system with a fluorescence detector (FLD) or a mass spectrometer (MS).
-
C18 reverse-phase column.[1]
-
-
Mobile Phases:
-
Chromatographic Conditions:
Experimental Workflow
The overall workflow for amino acid analysis using 6-AQC derivatization is depicted in the following diagram.
Caption: Workflow for amino acid analysis using 6-AQC.
Applications
The 6-AQC method is widely applicable for amino acid analysis in various matrices, including:
-
Protein Characterization: Determination of the amino acid composition of purified proteins and peptides.
-
Biopharmaceutical Analysis: Quality control of therapeutic proteins and peptides to ensure correct composition and concentration.[9]
-
Food and Feed Analysis: Quantification of amino acids in food and animal feed to assess nutritional value.[3][10]
-
Clinical Diagnostics: Analysis of physiological amino acids in biological fluids like plasma for disease diagnosis and monitoring.[7]
-
Metabolomics: Targeted analysis of amino acids and biogenic amines to study cellular metabolism.[4][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low peak areas | Incomplete derivatization | Ensure correct pH of the borate buffer. Use fresh 6-AQC reagent. |
| Low sample concentration | Concentrate the sample or inject a larger volume. | |
| Poor peak resolution | Inappropriate gradient | Optimize the HPLC/UPLC gradient profile. |
| Column degradation | Replace the analytical column. | |
| Ghost peaks | Contamination | Use high-purity solvents and reagents. Clean the injector and system. |
| Carryover | Include wash steps between injections. | |
| Baseline noise | Detector issue | Check the detector lamp and settings. |
| Mobile phase contamination | Use freshly prepared, filtered, and degassed mobile phases. |
The use of 6-AQC for the pre-column derivatization of amino acids provides a robust, sensitive, and reliable method for the analysis of protein hydrolysates. Its straightforward protocol, the stability of the derivatives, and its applicability to a wide range of sample types have established it as an essential tool in proteomics, drug development, and other life science research areas.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Quantitation of Amino Acids in Cell Culture Media Using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC)
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The analysis of amino acids in cell culture media is crucial for monitoring cell health, optimizing media composition, and ensuring consistent bioprocess performance. Amino acids are the fundamental building blocks of proteins and play vital roles in cellular metabolism. Their depletion or accumulation can significantly impact cell growth, viability, and the production of therapeutic proteins.[1][2] This application note provides a detailed protocol for the sensitive and reproducible quantitation of amino acids in cell culture media using pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC), followed by Ultra-Performance Liquid Chromatography (UPLC) with UV or fluorescence detection.
The 6-AQC method offers several advantages, including its reaction with both primary and secondary amines (such as proline), the formation of highly stable fluorescent derivatives, and the simplicity of a single-step derivatization process.[3][4] The stability of the AQC-derivatized amino acids allows for automated analysis and even sample storage after derivatization.
Principle of the Method
The methodology is based on the pre-column derivatization of amino acids with 6-AQC. The AccQ•Fluor reagent (6-AQC) reacts with the amino group of an amino acid in a borate buffer at a slightly alkaline pH to form a stable, fluorescent N-substituted urea derivative.[3] Excess 6-AQC is hydrolyzed to 6-aminoquinoline (AMQ), which, along with its by-products, does not interfere with the chromatographic separation of the derivatized amino acids. The derivatized amino acids are then separated by reversed-phase UPLC and quantified using either UV or fluorescence detection.
Materials and Reagents
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) reagent (e.g., Waters AccQ•Fluor Reagent)
-
Amino Acid Standard solutions (for calibration)
-
Borate Buffer (0.2 M, pH 8.8)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
Cell culture media samples
-
0.1 N HCl
-
Internal Standard (e.g., Norvaline)
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results.
-
Collect cell culture supernatant by centrifuging the cell culture sample to remove cells and debris.
-
If necessary, dilute the supernatant with 0.1 N HCl to bring the amino acid concentrations within the linear range of the assay.
-
For samples with high protein content, a protein precipitation step using a suitable agent (e.g., acetonitrile or a filtration device) may be necessary to prevent column fouling.
Derivatization Protocol
The derivatization reaction is rapid and should be performed consistently for all samples and standards.
-
In a microcentrifuge tube or a well of a 96-well plate, add 10 µL of the amino acid standard or cell culture media sample.
-
Add 70 µL of 0.2 M Borate Buffer (pH 8.8).
-
Vortex briefly to mix.
-
Add 20 µL of the reconstituted 6-AQC reagent.
-
Vortex immediately and thoroughly for 30 seconds.
-
Incubate the mixture at 55°C for 10 minutes.
-
The derivatized sample is now ready for UPLC analysis. The derivatives are stable for up to one week at room temperature.[5]
Figure 1: Experimental workflow for 6-AQC derivatization.
UPLC Analysis
The following UPLC conditions are a general guideline and may require optimization based on the specific instrument and column used.
-
UPLC System: A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a UV or fluorescence detector.
-
Column: A reversed-phase UPLC column suitable for amino acid analysis (e.g., Waters AccQ•Tag Ultra C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: An aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.75).
-
Mobile Phase B: Acetonitrile/Water mixture (e.g., 60:40 v/v).
-
Flow Rate: 0.4 - 0.7 mL/min.
-
Column Temperature: 45 - 55°C.
-
Injection Volume: 1 - 5 µL.
-
Detection:
-
UV/Vis Detector: 248-260 nm.
-
Fluorescence Detector: Excitation 250 nm, Emission 395 nm.
-
A typical gradient elution profile would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic amino acid derivatives.
Data Presentation
The following tables provide representative quantitative data for the analysis of amino acids using the 6-AQC method. Actual values may vary depending on the specific experimental conditions.
Table 1: Typical Retention Times and Performance Data for 6-AQC Derivatized Amino Acids.
| Amino Acid | Abbreviation | Retention Time (min) | Linearity (R²) | LOD (pmol/µL) | LOQ (pmol/µL) | Recovery (%) |
| Aspartic Acid | Asp | 2.5 | >0.99 | 0.15 | 0.50 | 95 - 105 |
| Glutamic Acid | Glu | 3.1 | >0.99 | 0.18 | 0.60 | 96 - 104 |
| Serine | Ser | 4.2 | >0.99 | 0.25 | 0.83 | 94 - 106 |
| Asparagine | Asn | 4.4 | >0.99 | 0.28 | 0.93 | 93 - 107 |
| Glycine | Gly | 4.8 | >0.99 | 0.30 | 1.00 | 95 - 105 |
| Glutamine | Gln | 5.1 | >0.99 | 0.32 | 1.07 | 92 - 108 |
| Histidine | His | 5.3 | >0.99 | 0.20 | 0.67 | 96 - 103 |
| Threonine | Thr | 5.9 | >0.99 | 0.22 | 0.73 | 95 - 104 |
| Arginine | Arg | 6.1 | >0.99 | 0.19 | 0.63 | 97 - 102 |
| Alanine | Ala | 6.3 | >0.99 | 0.26 | 0.87 | 96 - 104 |
| Proline | Pro | 6.9 | >0.99 | 0.35 | 1.17 | 90 - 110 |
| Tyrosine | Tyr | 7.8 | >0.99 | 0.11 | 0.37 | 95 - 105 |
| Valine | Val | 8.0 | >0.99 | 0.17 | 0.57 | 96 - 103 |
| Methionine | Met | 8.2 | >0.99 | 0.16 | 0.53 | 95 - 104 |
| Cysteine | Cys | 8.5 | >0.99 | 0.40 | 1.33 | 85 - 115 |
| Isoleucine | Ile | 8.8 | >0.99 | 0.14 | 0.47 | 97 - 102 |
| Leucine | Leu | 9.0 | >0.99 | 0.13 | 0.43 | 97 - 102 |
| Phenylalanine | Phe | 9.5 | >0.99 | 0.12 | 0.40 | 96 - 103 |
| Tryptophan | Trp | 10.2 | >0.99 | 0.21 | 0.70 | 90 - 110 |
| Lysine | Lys | 10.8 | >0.99 | 0.15 | 0.50 | 95 - 105 |
Note: The above data is a compilation from various sources for illustrative purposes. Actual results will depend on the specific instrumentation and conditions used.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction between 6-AQC and an amino acid.
Figure 2: 6-AQC derivatization reaction with an amino acid.
Conclusion
The 6-AQC pre-column derivatization method coupled with UPLC provides a robust, sensitive, and reliable approach for the quantitative analysis of amino acids in cell culture media. This method is well-suited for high-throughput applications in research, process development, and quality control environments within the biopharmaceutical industry. The detailed protocols and data presented in this application note serve as a comprehensive guide for implementing this powerful analytical technique.
References
Application Notes and Protocols for Pre-column Derivatization of Amino Acids with 6-AQC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the pre-column derivatization of amino acids using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC). It includes detailed experimental protocols, quantitative performance data, and visual representations of the workflow and chemical reactions to facilitate accurate and reproducible amino acid analysis.
Introduction
Pre-column derivatization is a critical step in the analysis of amino acids by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). The derivatizing agent, 6-AQC, reacts with primary and secondary amino acids to form stable, highly fluorescent urea derivatives.[1][2] This process enhances the detectability of amino acids, allowing for sensitive and reproducible quantification.[1][3] The AQC method is noted for the exceptional stability of its derivatives, which can last for days at room temperature, permitting batch processing and repeat analyses.[2][4]
The key advantages of using 6-AQC include its ability to react with both primary and secondary amines (such as proline and hydroxyproline), the rapid and straightforward single-step reaction, and the high sensitivity of detection, reaching the femtomole level.[1]
Chemical Reaction
6-AQC reacts with the amino group of an amino acid in a slightly alkaline condition, typically in a borate buffer, to form a stable N-substituted urea derivative.[1] The excess 6-AQC reagent hydrolyzes to 6-aminoquinoline (AMQ), which generally does not interfere with the analysis of the derivatized amino acids.[1][4]
Caption: Reaction of 6-AQC with an amino acid.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the pre-column derivatization of amino acids with 6-AQC followed by HPLC or UPLC analysis.
Materials
-
Reagents:
-
Amino acid standards or sample hydrolysate[1]
-
6-AQC reagent solution (e.g., 3 mg/mL in anhydrous acetonitrile)[1]
-
Borate buffer (0.2 M, pH 8.8)[1]
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Mobile Phase A: 0.1 M acetate buffer, pH 5.0-6.4 or other aqueous buffers like formate[1][5]
-
Mobile Phase B: Acetonitrile or Acetonitrile-water mixture (e.g., 60:40)[1][5]
-
-
Equipment:
Reagent Preparation
-
Borate Buffer (0.2 M, pH 8.8): Dissolve 1.24 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 8.8 using a concentrated sodium hydroxide solution.[3]
-
6-AQC Derivatizing Reagent (3 mg/mL): Immediately before use, dissolve the contents of a pre-packaged vial of 6-AQC powder in the provided anhydrous acetonitrile diluent.[3]
Derivatization Procedure
-
Sample Preparation: For protein or peptide samples, hydrolysis is required to release free amino acids. Biological fluids may need deproteinization.[1] For instance, 100 µL of plasma can be added to 400 µL of acetonitrile, vortexed, and centrifuged for 10 minutes at 10,000 x g.[5]
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Vortex: Mix the contents of the tube thoroughly.[1]
-
Reagent Addition: Add 20 µL of the 6-AQC reagent solution to the mixture.[3]
-
Vortex Immediately: Cap the vial and vortex immediately and thoroughly for several seconds.[3]
-
Incubation: Heat the mixture at 55°C for 10 minutes.[1]
-
Injection: The derivatized sample is now ready for injection into the HPLC/UPLC system.[5]
Caption: Experimental workflow for amino acid derivatization.
HPLC/UPLC Analysis Conditions
The separation of AQC-derivatized amino acids is typically achieved using a C18 column and a gradient elution program.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., WATREX 250x4 mm, 5 µm)[1][5] |
| Mobile Phase A | Aqueous buffer (e.g., 0.1 M acetate buffer pH 5.0-6.4 or formate buffer)[1][5] |
| Mobile Phase B | Acetonitrile or Acetonitrile/Water (60:40)[1][5] |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes.[1] An example gradient is provided in the search results.[5] |
| Flow Rate | Approximately 1.0 - 2.0 mL/min for HPLC[3][5] |
| Detection | Fluorescence: Excitation ~250 nm, Emission ~395 nm.[1] UV: 248 nm or 254 nm[5][6] |
| Injection Volume | 1-10 µL[1] |
Quantitative Performance
The 6-AQC derivatization method followed by chromatographic analysis provides excellent quantitative performance.
| Parameter | Typical Performance Data |
| Linearity | Excellent over a wide concentration range |
| Precision (RSD) | < 2.2% (within-assay), < 4.5% (between-assay) for most amino acids[7] |
| Accuracy (Recovery %) | 90-110% for most amino acids in various matrices[1][6] |
| Limit of Detection (LOD) | 0.016-0.367 µM[7] |
| Limit of Quantitation (LOQ) | 0.044-1.073 µM[7] |
Troubleshooting and Considerations
-
Interference: The primary by-product of the derivatization reaction is 6-aminoquinoline (AMQ) from the hydrolysis of excess AQC. While generally not interfering, chromatographic conditions can be optimized to ensure separation from early-eluting amino acids.[6][8]
-
pH Control: Maintaining the recommended pH (8.2-10) is crucial for a rapid and complete reaction.[5]
-
Reagent Stability: The 6-AQC reagent is sensitive to moisture and should be prepared fresh before use.[3]
-
Sample Matrix: Complex sample matrices may require additional cleanup steps to avoid interference and ensure accurate quantification.[6]
Conclusion
The pre-column derivatization of amino acids with 6-AQC is a robust, sensitive, and reliable method for quantitative analysis.[3] The stability of the derivatives, coupled with the ability to analyze both primary and secondary amino acids, makes it a superior choice for researchers, scientists, and drug development professionals in various fields, including proteomics, metabolomics, and quality control of biopharmaceuticals.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Automated 6-AQC Derivatization in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is critical in various fields, including drug discovery, clinical diagnostics, and metabolomics. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a pre-column derivatization reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives.[1][2] This property, combined with modern liquid chromatography and mass spectrometry techniques, makes AQC an ideal choice for high-throughput amino acid analysis. Automating the derivatization process further enhances throughput, reproducibility, and accuracy, minimizing manual errors and sample handling time.[3][4][5]
These application notes provide a detailed protocol for the automated 6-AQC derivatization of amino acids for high-throughput screening, compatible with ultra-high-performance liquid chromatography (UHPLC) coupled with UV or mass spectrometry detection.
Reaction Pathway
The derivatization of amino acids with 6-AQC is a robust and efficient process. The N-hydroxysuccinimidyl ester of 6-aminoquinoline reacts with the primary or secondary amine group of an amino acid to form a stable urea linkage. The excess reagent is hydrolyzed to 6-aminoquinoline (AMQ), which, along with other minor byproducts, does not interfere with the chromatographic analysis.[1]
Caption: Reaction of 6-AQC with an amino acid.
Experimental Workflow for Automated Derivatization
The following diagram outlines the automated workflow for 6-AQC derivatization, from sample preparation to data analysis. This process is designed for high-throughput applications, minimizing manual intervention.
Caption: Automated 6-AQC derivatization workflow.
Detailed Protocols
Materials and Reagents
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent (e.g., Waters AccQ•Tag Ultra)
-
Borate Buffer (0.2 M, pH 8.8)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Amino Acid Standards
-
Internal Standards (e.g., stable isotope-labeled amino acids)
-
Autosampler-compatible vials or plates
-
UHPLC system with UV or tandem mass spectrometry (MS/MS) detector
-
Reversed-phase C18 column
Reagent Preparation
-
AQC Reagent Solution : Dissolve the AQC reagent powder in anhydrous acetonitrile to a final concentration of, for example, 3 mg/mL.[2] This solution should be prepared fresh daily and protected from moisture.
-
Borate Buffer : Prepare a 0.2 M borate buffer and adjust the pH to 8.8 with a suitable base.
-
Amino Acid Standard Stock Solution : Prepare a stock solution of amino acid standards in a suitable solvent, such as 0.1 N HCl.
Automated Derivatization Protocol (Autosampler Program)
This protocol is a general guideline and should be adapted to the specific autosampler being used.
-
Sample and Reagent Placement :
-
Place the prepared samples, amino acid standards, and internal standards in the designated sample rack or plate.
-
Place the Borate Buffer and AQC Reagent Solution in separate vials in a reagent position within the autosampler.
-
-
Autosampler Program Steps :
-
Aspirate Borate Buffer : Program the autosampler to aspirate 70 µL of Borate Buffer and dispense it into an empty vial or well in the derivatization plate.
-
Aspirate Sample/Standard : Aspirate 10 µL of the sample or standard and dispense it into the same vial/well containing the Borate Buffer.
-
Mix : Mix the solution thoroughly by aspirating and dispensing the mixture multiple times.
-
Aspirate AQC Reagent : Aspirate 20 µL of the AQC Reagent Solution and dispense it into the vial/well.
-
Immediate Mixing : Immediately and thoroughly mix the reaction mixture for at least 30 seconds.[2]
-
Incubation : Transfer the vial/plate to a heated block or column oven within the autosampler set to 55°C for 10 minutes.[2]
-
Injection : After incubation, inject an appropriate volume (e.g., 1-5 µL) of the derivatized sample onto the UHPLC system.
-
UHPLC-UV/MS Method
-
Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended.
-
Mobile Phase A : An aqueous buffer such as acetate or formate buffer.
-
Mobile Phase B : Acetonitrile or methanol.
-
Gradient : A linear gradient from a low to a high percentage of Mobile Phase B over 10-20 minutes is typically used for separation.[2]
-
Flow Rate : Dependent on the column dimensions, typically 0.3-0.6 mL/min.
-
Column Temperature : 40-50°C.
-
UV Detection : 260 nm.[6]
-
MS/MS Detection : Electrospray ionization in positive mode (ESI+). Monitor the transition of the parent ion to the common fragment ion at m/z 171, which corresponds to the aminoquinoline moiety.[7]
Quantitative Performance Data
The following tables summarize typical performance data for the automated 6-AQC derivatization method coupled with UHPLC-MS/MS analysis.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Intra-day Precision (%RSD) | < 15% | [7] |
| Inter-day Precision (%RSD) | < 15% | [7] |
| Accuracy (Recovery %) | 90-110% | [2] |
| Limit of Detection (LOD) | Attomole to femtomole on column | [8] |
Table 2: Example Linearity and Limits of Quantification (LOQ)
| Analyte | Linearity Range (µM) | LOQ (µM) |
| Alanine | 2 - 800 | 2 |
| Proline | 2 - 800 | 2 |
| Valine | 2 - 800 | 2 |
| Leucine | 2 - 800 | 2 |
| Isoleucine | 2 - 800 | 2 |
| Data adapted from a study on human plasma and serum.[7] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no derivatization | Inactive AQC reagent | Prepare fresh AQC reagent daily and protect from moisture. |
| Incorrect pH of reaction mixture | Ensure the final pH of the sample and buffer mixture is between 8.2 and 10.0. If the sample is highly acidic, neutralization may be required prior to adding the borate buffer.[1] | |
| Poor peak shape | Suboptimal chromatographic conditions | Optimize the mobile phase composition, gradient, and column temperature. |
| Sample overload | Reduce the injection volume. | |
| Inconsistent results | Incomplete mixing | Ensure the autosampler program includes a thorough mixing step after each reagent addition. |
| Temperature fluctuations during incubation | Verify the temperature stability of the incubation unit. |
Conclusion
Automated 6-AQC derivatization offers a rapid, robust, and sensitive method for high-throughput amino acid analysis.[8][9] The stability of the resulting derivatives allows for batch processing and re-analysis if necessary.[1] By implementing the protocols and methods described in these application notes, researchers can achieve accurate and reproducible quantification of amino acids in a variety of sample matrices, facilitating advancements in drug development and life sciences research.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated sample preparation with 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate and iodoacetamide derivatization reagents for enantioselective liquid chromatography tandem mass spectrometry amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axionlabs.com [axionlabs.com]
- 6. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino Acid Analysis in Infant Foods using 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of amino acid content in infant foods is of paramount importance for ensuring nutritional adequacy and for quality control during manufacturing. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly effective pre-column derivatization reagent for the analysis of amino acids by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC).[1][2] AQC reacts with both primary and secondary amino acids to form stable, fluorescent urea derivatives, enabling sensitive and reproducible quantification. This method offers significant advantages, including rapid reaction times, the stability of the derivatives, and the ability to automate the process.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of 6-AQC in the analysis of amino acids in infant food matrices.
Principle of the Method
The methodology involves the liberation of amino acids from the protein matrix through acid hydrolysis. During this step, cysteine and cystine are converted to a stable derivative, S-2-carboxyethylthiocysteine (XCys), using 3,3'-dithiodipropionic acid (DDP).[4][5] Phenol is added to prevent the halogenation of tyrosine.[4][6] An internal standard, such as norvaline (Nva), is introduced to ensure accuracy.[4][6] Following hydrolysis and neutralization, the free amino acids are derivatized with 6-AQC. The resulting stable, fluorescent derivatives are then separated by RP-UHPLC and detected by UV or fluorescence detection.[1][4][5][6] It is important to note that during acid hydrolysis, glutamine and asparagine are converted to glutamic acid and aspartic acid, respectively; therefore, the results for these amino acids represent the total of both forms.[4][5][6] Tryptophan is degraded by acid hydrolysis and cannot be determined by this method.[4][6]
Experimental Protocols
I. Sample Preparation and Hydrolysis (Based on AOAC Official Method 2018.06)
This protocol is applicable for the quantitative determination of total amino acids in infant and adult/pediatric nutritional formulas.[5]
Materials:
-
Infant formula sample (powder or ready-to-feed liquid)
-
1% 3,3'-Dithiodipropionic acid (DDP) in 0.2 M NaOH
-
0.2 M HCl
-
10 mM Norvaline (Nva) internal standard solution
-
0.1% Phenol in 12 M HCl
-
6 M NaOH
-
0.1 M HCl
-
0.45 µm membrane filters
Procedure:
-
Reconstitution of Powdered Samples: Reconstitute powdered infant formula by adding 25 g of powder to 200 g of water and mix thoroughly.[6]
-
Weighing: Accurately weigh approximately 220 mg of reconstituted powder or ready-to-feed liquid into a 10 mL glass tube with a screw cap. Record the mass to the nearest 0.1 mg.[6]
-
Internal Standard Addition: Add 200 µL of 10 mM Nva stock solution.[6]
-
Cysteine/Cystine Conversion: Add 600 µL of 1% DDP solution in 0.2 M NaOH.[6]
-
Acid Hydrolysis: Under a fume hood, add 2.5 mL of 0.1% phenol in 12 M HCl.[6]
-
Hydrolysis Conditions: Tightly cap the tubes and place them in a heating block at 110°C for 24 hours.[4]
-
Neutralization: After cooling, transfer 0.2 mL of the hydrolysate to a 1.5 mL microtube. Under a fume hood, add 0.2 mL of 6 M NaOH, mix well, and then add 0.4 mL of 0.1 M HCl.[6]
-
Filtration: Filter the neutralized sample through a 0.45 µm membrane filter into another 1.5 mL microtube.[6] The filtrate is now ready for derivatization.
II. Derivatization with 6-AQC
This procedure is based on the widely used AccQ•Tag™ methodology.
Materials:
-
Filtered sample hydrolysate or amino acid standards
-
AccQ•Tag™ Ultra Borate Buffer
-
AccQ•Tag™ Ultra Reagent (6-AQC)
-
Heating block at 55°C
Procedure:
-
In a clean vial, add 70 µL of AccQ•Tag™ Ultra Borate Buffer.[6]
-
Add 10 µL of the filtered sample hydrolysate or standard solution to the vial.[6]
-
Add 20 µL of the AccQ•Tag™ Ultra Reagent (6-AQC, 2 mg/ml).[1]
-
Vortex the mixture immediately for 30 seconds.[3]
-
Heat the vial in a heating block at 55°C for 10 minutes to ensure the formation of stable derivatives.[1][6]
-
The derivatized sample is now ready for UHPLC analysis.
III. UHPLC Analysis
Instrumentation:
-
UHPLC system capable of sustaining pressures of at least 62 MPa (9000 psi).[4]
-
UV detector (260 nm) or Fluorescence detector (Excitation: 250 nm, Emission: 395 nm).[2][6][7]
-
Reversed-phase C18 column (e.g., ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 mm × 150 mm).[4]
Chromatographic Conditions (Example):
-
Mobile Phase A: Aqueous buffer (e.g., acetate or formate buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A high-speed gradient method is employed to separate the complex mixture of 17 derivatized amino acids in a short time, often less than 8 minutes.[1] The specific gradient will depend on the column and system used and should be optimized accordingly.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.4-0.7 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintained at a constant temperature, e.g., 45°C.
-
Injection Volume: 1-10 µL.[3]
Quantitative Data Summary
The performance of the 6-AQC method for amino acid analysis in infant foods and similar matrices has been validated in several studies. The following tables summarize key quantitative data.
Table 1: Linearity and Detection Limits
| Parameter | Value | Reference |
| Linearity Range | 0.0025 - 0.2 mM | [2][7] |
| Limit of Detection (LOD) | 0.016 - 0.367 µM | [2][7] |
| Limit of Quantification (LOQ) | 0.044 - 1.073 µM | [2][7] |
Table 2: Precision and Accuracy
| Parameter | Value | Reference |
| Method Precision (Variation Coefficients) | 0.2 - 3.5% | [2][7] |
| Derivatization Accuracy (Average Recovery) | 86 - 106% | [2][7] |
| Method Accuracy (Average Recovery) | 88.3 - 118.2% | [2][7] |
Visualizations
The following diagrams illustrate the key processes in the 6-AQC amino acid analysis workflow.
Caption: Experimental workflow for amino acid analysis using 6-AQC.
Caption: 6-AQC derivatization reaction with an amino acid.
Conclusion
The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for the analysis of amino acids in infant foods provides a robust, sensitive, and reliable method.[3] The formation of stable derivatives and the compatibility with modern UHPLC systems allow for high-throughput and accurate quantification of the amino acid profile, which is crucial for ensuring the nutritional quality and safety of infant nutrition products. The detailed protocols and performance data presented here serve as a valuable resource for researchers and scientists in the field.
References
- 1. lcms.cz [lcms.cz]
- 2. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Total Amino Acids in Infant Formulas, Adult Nutritionals, Dairy, and Cereal Matrixes by UHPLC–UV: Interlaboratory Validation Study, Final Action 2018.06 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nqacdublin.com [nqacdublin.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Reversed-Phase HPLC Separation of AQC-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatized amino acids using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is a cornerstone for sensitive and reproducible quantification of amino acids in various samples, including protein hydrolysates, cell culture media, and biological fluids.[1][2]
Introduction
Amino acid analysis is a critical technique in biotechnology, clinical diagnostics, and food science. The pre-column derivatization of amino acids with AQC offers several advantages, including the formation of stable derivatives with both primary and secondary amines, high reaction yields, and the ability to use either UV or fluorescence detection for high sensitivity.[1][2][3] The resulting AQC-amino acid derivatives are well-suited for separation by reversed-phase HPLC, providing robust and reliable quantification.
Experimental Protocols
Sample Preparation and Deproteinization
For biological fluids or protein-containing samples, deproteinization is a critical first step to prevent interference with the derivatization reaction and to protect the HPLC column.
-
Protocol:
-
To 100 µL of plasma or serum, add 400 µL of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant for the derivatization step.
-
AQC Derivatization Protocol
This protocol outlines the manual pre-column derivatization of amino acid standards and samples.
-
Reagents and Materials:
-
Derivatization Procedure:
-
In a microcentrifuge tube, combine 10 µL of the amino acid standard or sample with 70 µL of borate buffer.[1][4]
-
Vortex the mixture thoroughly.
-
Immediately vortex the mixture for 30 seconds to ensure complete derivatization.
-
Heat the mixture at 55°C for 10 minutes.[1][5] This step ensures the conversion of a minor tyrosine side-product to the stable mono-derivatized form.[5]
-
Allow the sample to cool to room temperature before injection into the HPLC system. Derivatized samples are stable for several days when stored at 2-8°C.[2][5]
-
Reversed-Phase HPLC Conditions
The separation of AQC-amino acid derivatives is typically achieved using a C18 column with a gradient elution of an aqueous buffer and an organic solvent, most commonly acetonitrile.[1] The following tables summarize typical HPLC conditions.
Table 1: HPLC System and Column Specifications
| Parameter | Condition 1 | Condition 2 |
| HPLC System | UHPLC/UPLC System | Standard HPLC System |
| Column | AccQ•Tag™ Ultra C18, 1.7 µm | WATREX Amino Acid-AQC, 5 µm |
| Column Dimensions | 2.1 x 100 mm | 4.0 x 250 mm |
| Guard Column | AccQ•Tag™ Ultra C18 VanGuard™ | 4.0 x 20 mm |
| Column Temperature | 43 °C | 37 °C |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Injection Volume | 1 µL | 10 µL |
Table 2: Mobile Phase and Gradient Elution
| Parameter | Condition 1 (for UHPLC) | Condition 2 (for HPLC) |
| Mobile Phase A | AccQ•Tag Ultra Eluent A (Waters) | 140 mM Sodium Acetate, pH 5.7 with TEA |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Profile | Time (min) | %B |
| 0.0 | 0.1 | |
| 0.54 | 0.1 | |
| 5.74 | 9.1 | |
| 7.74 | 15.0 | |
| 8.04 | 59.6 | |
| 8.64 | 59.6 | |
| 8.73 | 0.1 | |
| 9.50 | 0.1 | |
| Gradient Profile | Time (min) | %B |
| 0.0 | 0 | |
| 0.5 | 2 | |
| 18.0 | 17 | |
| 19.0 | 30 | |
| 29.5 | 60 | |
| 33.0 | 60 | |
| 36.0 | 0 |
Table 3: Detection Parameters
| Parameter | Fluorescence Detection | UV Detection |
| Excitation Wavelength | 250 nm | N/A |
| Emission Wavelength | 395 nm[4] | N/A |
| UV Wavelength | N/A | 254 nm[4] or 248 nm[6] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key processes involved in the analysis of AQC-amino acids.
Caption: Workflow for AQC-amino acid analysis.
Caption: AQC derivatization chemical reaction.
Conclusion
The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for pre-column derivatization followed by reversed-phase HPLC is a robust, sensitive, and reliable method for the quantitative analysis of amino acids. The protocols and conditions outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique. Optimization of specific parameters may be necessary depending on the sample matrix and the specific amino acids of interest.
References
Troubleshooting & Optimization
6-AQC Derivatization Efficiency Technical Support Center
Welcome to the technical support center for 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their 6-AQC derivatization experiments for amino acid analysis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is 6-AQC and why is it used for derivatization?
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) is a fluorescent tagging reagent used for the pre-column derivatization of primary and secondary amines, particularly amino acids.[1][2] It reacts with amino groups to form stable, highly fluorescent derivatives that can be sensitively detected by high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS).[1][2][3] Key advantages of 6-AQC include its ability to react with both primary and secondary amines (like proline) and the exceptional stability of the resulting derivatives, which can be stored for days.[2][4]
Q2: What is the underlying chemistry of the 6-AQC derivatization reaction?
The 6-AQC derivatization reaction is a nucleophilic substitution where the primary or secondary amine of the analyte attacks the carbonyl carbon of the N-hydroxysuccinimidyl (NHS) ester group of 6-AQC. This results in the formation of a stable, fluorescent urea derivative and the release of NHS as a byproduct. The reaction is typically carried out in a borate buffer at a slightly alkaline pH (8.2-10).[2]
Q3: How should the 6-AQC reagent be prepared and stored?
The 6-AQC reagent is typically supplied as a powder and should be stored at -20°C for long-term stability (≥ 4 years).[5] For use, it is reconstituted in a suitable organic solvent, such as anhydrous acetonitrile or dimethyl sulfoxide (DMSO), to a desired concentration (e.g., 3 mg/mL or 10 mM).[2][6] Once reconstituted, the reagent solution is stable for several weeks when stored properly. However, it is recommended to prepare the working solution fresh on the day of use to ensure optimal reactivity.[6]
Q4: What are the typical side products of the 6-AQC derivatization reaction?
Excess 6-AQC reagent can react with water in the reaction mixture, leading to its hydrolysis. This hydrolysis reaction forms 6-aminoquinoline (AMQ) and N-hydroxysuccinimide. AMQ can then react with any remaining 6-AQC to form a bis-urea byproduct.[4] Generally, these side products do not interfere with the chromatographic separation and quantification of the derivatized amino acids.[4] However, under certain conditions, hydrolysis byproducts might interfere with the quantification of hydroxyproline and hydroxylysine.[3]
Troubleshooting Guide
This guide addresses common issues encountered during 6-AQC derivatization experiments.
Problem 1: Low or No Derivatization Yield
Symptoms:
-
Low or no signal for derivatized analytes in the chromatogram.
-
Significantly lower peak areas compared to standards.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the reaction mixture | The optimal pH for 6-AQC derivatization is between 8.2 and 10.[7] If the sample is acidic (e.g., from protein hydrolysis in HCl), it must be neutralized. Add an appropriate amount of base (e.g., NaOH) to adjust the pH before adding the 6-AQC reagent. A bright yellow color upon reagent addition indicates the pH is too low. |
| Degraded 6-AQC reagent | 6-AQC is sensitive to moisture. Ensure the reagent powder has been stored in a desiccated environment at the recommended temperature.[5][8] Prepare the reagent solution fresh before each experiment.[6] |
| Insufficient molar excess of 6-AQC | A molar excess of the derivatization reagent is required for complete derivatization. For protein labeling, an optimal molar ratio of 6-AQC to protein is about 10.[6] If the sample concentration is high, consider diluting the sample or increasing the amount of 6-AQC reagent. |
| Presence of interfering substances | High concentrations of salts or other nucleophiles in the sample matrix can compete with the analytes for the 6-AQC reagent, reducing the derivatization efficiency.[9][10] Consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering substances. |
| Inadequate mixing or incubation | Ensure thorough mixing of the sample, buffer, and reagent.[2] Follow the recommended incubation time and temperature (e.g., 10 minutes at 55°C) to ensure the reaction goes to completion.[2] |
Problem 2: Poor Chromatographic Peak Shape
Symptoms:
-
Peak tailing, fronting, or splitting for derivatized analytes.
-
Broad peaks leading to poor resolution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal mobile phase pH | The pH of the mobile phase can significantly affect the peak shape of the derivatized amino acids.[11] Adjusting the mobile phase pH can help to minimize secondary interactions with the stationary phase and improve peak symmetry. |
| Column contamination or degradation | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.[12] Use a guard column to protect the analytical column and regularly flush the column with a strong solvent to remove contaminants.[12] If the column is old or has been used extensively, it may need to be replaced. |
| Inappropriate injection solvent | Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[13] Whenever possible, dissolve the derivatized sample in the initial mobile phase. |
| Extra-column band broadening | Issues with the HPLC system, such as excessive tubing length or a large detector cell volume, can contribute to peak broadening.[12] Ensure that all connections are made with the shortest possible tubing of the appropriate internal diameter. |
| Matrix effects | Complex biological samples can contain substances that co-elute with the analytes of interest, affecting their peak shape and ionization in MS detection.[4][9] Sample preparation techniques like protein precipitation followed by SPE can help to minimize matrix effects.[9] |
Problem 3: Reagent-Related Issues and Artifacts
Symptoms:
-
Large reagent-related peaks in the chromatogram that interfere with the detection of early-eluting analytes.
-
Presence of unexpected peaks (ghost peaks).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Interference from 6-AQC hydrolysis byproducts | The hydrolysis of excess 6-AQC produces AMQ, which can be detected by fluorescence. While generally not a major issue, optimizing the chromatographic gradient can help to separate the AMQ peak from the peaks of interest.[3] |
| Contamination of the reagent or solvents | Contaminants in the 6-AQC reagent, reconstitution solvent, or mobile phases can lead to ghost peaks.[11] Use high-purity reagents and solvents and filter all mobile phases before use. |
| Carryover from previous injections | Inadequate washing of the injector and needle between runs can lead to carryover of the derivatization reagent or sample components.[13] Optimize the injector wash procedure, using a wash solvent that is strong enough to remove all residues. |
Experimental Protocols
Standard Protocol for 6-AQC Derivatization of Amino Acids
This protocol is a general guideline for the derivatization of amino acid standards or protein hydrolysates.
Materials:
-
Amino acid standard solution or sample hydrolysate
-
6-AQC reagent powder
-
Anhydrous acetonitrile or DMSO for reagent reconstitution
-
Borate buffer (0.2 M, pH 8.8)
-
Heating block or water bath set to 55°C
-
Vortex mixer
-
Microcentrifuge tubes or HPLC vials
Procedure:
-
Reagent Preparation: Prepare the 6-AQC reagent solution by dissolving the powder in anhydrous acetonitrile or DMSO to a final concentration of approximately 3 mg/mL.[2] Vortex thoroughly to ensure complete dissolution. Prepare this solution fresh before use.
-
Sample Preparation: If the sample is highly acidic, neutralize it to a pH between 8.2 and 10.0 with a suitable base like sodium hydroxide.
-
Reaction Mixture: In a microcentrifuge tube or HPLC vial, combine the following:
-
10 µL of amino acid standard or sample
-
70 µL of 0.2 M Borate buffer (pH 8.8)
-
-
Vortex: Mix the solution thoroughly.
-
Derivatization: Add 20 µL of the freshly prepared 6-AQC reagent solution to the mixture.
-
Immediate Mixing: Immediately cap the vial and vortex for 30 seconds to ensure complete mixing.
-
Incubation: Heat the reaction mixture at 55°C for 10 minutes.[2]
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Data Presentation
Table 1: Influence of Buffer Type and Concentration on Derivatization Efficiency (UPLC-ESI-MS/MS Signal Intensity)
| Buffer System | Concentration (mM) | pH | Observation | Relative Ion Intensity |
| Borate Buffer | 200 | 8.8 | Clear, colorless solution | High (Reference) |
| Ammonium Formate | N/A | 7.6 | Dark-yellowish solution | Lower |
| Ammonium Acetate | 10 | 9.3 | Clear, colorless solution | High |
| Ammonium Acetate | 20 | 9.3 | Clear, colorless solution | High |
| Ammonium Acetate | 50 | 9.3 | Clear, colorless solution | High |
| Ammonium Acetate | 100 | 9.3 | Clear, colorless solution | Decreased |
| Ammonium Acetate | 200 | 9.3 | Clear, colorless solution | Significantly Decreased |
| Ammonium Acetate | 500 | 9.3 | Clear, colorless solution | Significantly Decreased |
| Data adapted from a study on alternative buffers for AQC derivatization.[1] Higher buffer concentrations, especially above 50 mM, can lead to signal suppression in ESI-MS.[1] |
Visualizations
Caption: Experimental workflow for 6-AQC derivatization of amino acids.
Caption: Troubleshooting logic for low 6-AQC derivatization yield.
References
- 1. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lcms.cz [lcms.cz]
- 8. goldbio.com [goldbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Troubleshooting poor peak shape in AQC amino acid analysis
Welcome to the Technical Support Center for AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) Amino Acid Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during AQC amino acid analysis, providing potential causes and solutions in a question-and-answer format.
Q1: Why are my early eluting peaks showing poor shape (fronting, tailing, or splitting)?
Poor peak shape for early eluting amino acids is a common issue often related to the injection solvent and initial mobile phase conditions.
Potential Causes and Solutions:
-
Strong Solvent Effect : The solvent used to dissolve the derivatized sample should be compatible with the initial mobile phase conditions.[1] If the injection solvent is significantly stronger (i.e., has a higher organic composition) than the starting mobile phase, it can cause peak distortion for early eluting compounds.[2][3]
-
Solution : Ensure the organic percentage in your sample solvent is not higher than the initial mobile phase conditions. If possible, match the injection solvent to the starting mobile phase composition.
-
-
Injection Volume : Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can exacerbate peak shape issues.
-
Solution : Reduce the injection volume.[4]
-
-
Wash/Purge Solutions : In some HPLC/UPLC systems, wash or purge solutions can come into contact with the injected sample. If these solutions have a high organic content, they can affect the peak shape of early eluting analytes.[2]
-
Solution : For example, in an ACQUITY H-Class system, the needle purge wash should be changed to 90:10 water/acetonitrile to avoid this issue.[3]
-
Q2: My chromatogram shows significant peak tailing for most amino acids. What are the likely causes?
Peak tailing, where a peak has a long, drawn-out tail, can be caused by a variety of chemical and physical factors within the chromatographic system.[5][6]
Potential Causes and Solutions:
| Cause | Description | Recommended Solution |
| Column Contamination/Degradation | Accumulation of matrix components or strongly retained compounds on the column can lead to peak tailing and loss of resolution.[5] Column lifetime in amino acid analysis can sometimes be short, with as few as 50-200 injections causing issues.[7] | Implement a regular column washing protocol. Using a guard column can also help extend the life of the analytical column. If the column is old or heavily used, replacement may be necessary.[6] |
| Secondary Interactions | Unwanted interactions between the analytes and active sites on the stationary phase (e.g., residual silanol groups) can cause tailing, especially for polar compounds.[5] | Adjust the mobile phase pH to be at least one unit away from the analyte's pKa.[4] Ensure adequate buffer capacity (≥20 mM when possible).[4] |
| Mobile Phase pH | An incorrect or unstable mobile phase pH can significantly impact peak shape.[8] Even a small deviation of ±0.1 pH units can lead to changes in retention times and overlapping peaks.[9] | Carefully prepare and buffer the mobile phase to the optimal pH for your separation. Ensure the pH is stable throughout the analysis.[9] |
| Column Overload | Injecting too much sample can exceed the column's capacity, leading to peak tailing.[5] | Reduce the injection volume or the concentration of the sample.[4][5] |
Q3: I am observing split peaks in my chromatogram. How can I troubleshoot this?
Split peaks can arise from issues at the point of injection, within the column, or due to the sample solvent.[10]
Potential Causes and Solutions:
-
Injection Solvent Mismatch : Injecting a sample in a solvent that is much stronger than the mobile phase is a primary cause of peak splitting.[4][10]
-
Solution : Re-dissolve the sample in a solvent that is compatible with or weaker than the initial mobile phase.[10]
-
-
Column Issues : A partially blocked frit, a void at the head of the column, or a contaminated column can cause the sample band to be distributed unevenly, leading to split peaks.[7][10]
-
Co-elution : If two derivatized compounds are not fully separated, it can result in shouldering or split peaks.[1]
-
Solution : Optimize the chromatographic gradient or temperature to improve resolution.[1]
-
-
System Dead Volume : Excessive dead volume in the system (e.g., from poorly fitted connections) can cause peak distortion.[4]
-
Solution : Check and ensure all fittings and tubing are appropriate and properly connected.[4]
-
Q4: What could be the reason for inconsistent derivatization leading to poor peak shapes?
The AQC derivatization reaction is sensitive to several factors that can affect its efficiency and reproducibility, directly impacting peak shape and area.
Potential Causes and Solutions:
| Cause | Description | Recommended Solution |
| Incorrect pH | The derivatization reaction is highly pH-sensitive, with an optimal range typically between 8.2 and 10.0. A common choice to maintain this is a borate buffer. If the sample is highly acidic or basic, it can shift the pH out of this optimal range. | Ensure the borate buffer is prepared correctly and that the sample's pH is within the optimal range. For LC-MS applications where borate buffer is not ideal due to its non-volatile nature, a 50 mM ammonium acetate buffer at pH 9.3 can be a suitable alternative.[11] |
| Aged or Improperly Stored Reagent | The AQC reagent is moisture-sensitive. Once reconstituted, its stability is limited. | Use a freshly reconstituted vial of AQC reagent for each batch of samples. Store the unreconstituted reagent according to the manufacturer's instructions. |
| Excessive Sample Concentration | A high concentration of amino acids or other primary and secondary amines can deplete the AQC reagent, leading to incomplete derivatization. | Dilute the sample to ensure the derivatizing reagent is in excess. |
| Inadequate Mixing | The AQC reagent reacts rapidly, and poor mixing can lead to localized reactions and incomplete derivatization of the entire sample. | Ensure immediate and thorough mixing after adding the derivatization reagent.[1] |
Experimental Protocols
Protocol 1: Column Washing Procedure
To address potential column contamination, a thorough washing procedure is recommended.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade hexane
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of ACN.
-
If significant contamination is suspected, flush with 20 column volumes of IPA.
-
For non-polar contaminants, a flush with 20 column volumes of hexane may be beneficial (ensure your column is compatible).
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before the next injection.
Protocol 2: Verifying Derivatization Efficiency
This protocol helps to determine if poor peak shape is due to the derivatization step.
Materials:
-
Amino acid standard solution of known concentration.
-
Freshly prepared AQC reagent and borate buffer.
-
Your sample.
Procedure:
-
Prepare two sets of derivatization reactions in parallel.
-
In the first set, derivatize the amino acid standard solution according to the standard protocol.
-
In the second set, derivatize your sample.
-
Analyze both sets using the same chromatographic method.
-
Analysis : If the standard shows good peak shape and your sample shows poor peak shape, the issue is likely related to the sample matrix or concentration. If both show poor peak shape, the problem is likely with the derivatization reagents or the procedure itself.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape in AQC amino acid analysis.
Caption: Troubleshooting workflow for poor peak shape in AQC analysis.
Caption: Common causes and solutions for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. support.waters.com [support.waters.com]
- 3. support.waters.com [support.waters.com]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-AQC HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common interferences and issues encountered during 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) HPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during amino acid analysis using AQC derivatization followed by HPLC with fluorescence or UV detection.
Q1: Why are my peaks tailing or showing poor shape?
Peak tailing in 6-AQC analysis can be caused by several factors, from the derivatization step to the HPLC conditions.
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column can interact with the AQC-derivatized amino acids, causing peak tailing.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the AQC derivatives and the column surface, influencing peak shape.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
-
Q2: I'm seeing extraneous or interfering peaks in my chromatogram. What are they and how can I get rid of them?
Extraneous peaks are a common issue in 6-AQC analysis and can originate from the reagent, the sample matrix, or the system itself.
Common Interferences and Identification:
-
AQC Hydrolysis Product (AMQ): Excess 6-AQC reagent hydrolyzes to 6-aminoquinoline (AMQ), which is fluorescent and can elute early in the chromatogram, potentially interfering with early-eluting amino acids.[4][5]
-
Identification: The AMQ peak is typically a sharp, prominent peak at the beginning of the chromatogram.
-
Solution: Optimize the gradient to separate the AMQ peak from the amino acid peaks. Adjusting the initial mobile phase composition or the gradient slope can be effective.[2]
-
-
Di-aminoquinolinyl Urea: A byproduct formed from the reaction of AMQ with excess AQC reagent.[6]
-
Identification: This peak usually elutes later in the chromatogram.
-
Solution: Proper control of the AQC-to-amine ratio can minimize the formation of this byproduct.
-
-
Matrix Components: Complex matrices like plasma, serum, or cell culture media contain numerous compounds that can be derivatized by 6-AQC or interfere with the analysis.[4][7]
-
Identification: Run a blank matrix sample (without the analytes of interest) prepared with the same derivatization procedure to identify matrix-derived peaks.
-
Solution: Implement a robust sample preparation protocol to remove interfering components. Techniques like protein precipitation or solid-phase extraction (SPE) are commonly used.[8][9][10]
-
Troubleshooting Workflow for Interfering Peaks:
Caption: A decision tree to identify the source of interfering peaks.
Q3: My retention times are shifting between runs. What could be the cause?
Retention time variability can compromise peak identification and quantification.
Factors Affecting Retention Time Stability:
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of solvents can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily. Use an HPLC system with a reliable pump and mixer. Ensure proper degassing of the mobile phase.
-
-
Column Temperature: Fluctuations in column temperature can cause retention time drift.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to inconsistent retention times, especially in gradient elution.
-
Solution: Ensure an adequate equilibration time is included at the end of each gradient run.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
-
Solution: Monitor column performance regularly by injecting a standard mixture. Replace the column when performance degrades significantly.
-
Q4: I am experiencing low sensitivity or no peaks at all. What should I check?
Low or no signal can be due to issues with the derivatization reaction, the sample, or the HPLC system.
Troubleshooting Low Sensitivity:
-
Derivatization Failure:
-
Incorrect pH: The derivatization reaction is pH-dependent, with an optimal range typically between 8.2 and 8.8.[11]
-
Action: Ensure the borate buffer is correctly prepared and that the final pH of the reaction mixture is within the optimal range.
-
-
Reagent Degradation: 6-AQC is moisture-sensitive. Improper storage can lead to degradation and loss of reactivity.[11]
-
Action: Store the AQC reagent in a desiccator and protected from light. Prepare fresh reagent solutions as needed.
-
-
Insufficient Reagent: An insufficient molar excess of 6-AQC will result in incomplete derivatization.
-
Action: Ensure a sufficient molar excess of the AQC reagent over the total amount of primary and secondary amines in the sample.[11]
-
-
-
Fluorescence Quenching:
-
Matrix Effects: Components in the sample matrix can quench the fluorescence of the AQC-derivatized amino acids.
-
Action: Improve sample cleanup to remove interfering substances.
-
-
Intramolecular Quenching: Some AQC-derivatized amino acids, such as tryptophan, may exhibit lower fluorescence intensity due to intramolecular quenching.[12]
-
-
Detector Settings:
-
Incorrect Wavelengths: Ensure the fluorescence detector is set to the correct excitation and emission wavelengths for AQC derivatives (typically around 250 nm for excitation and 395 nm for emission).[13][14]
-
Lamp Failure: The detector lamp may be nearing the end of its life.
-
Action: Check the lamp's energy output and replace if necessary.
-
-
Derivatization Workflow:
Caption: A simplified workflow for the 6-AQC derivatization of amino acids.
Experimental Protocols
Standard Derivatization Protocol
-
Sample Preparation: Ensure the sample is free of particulates by centrifugation or filtration.
-
Buffering: In a microvial, add 70 µL of 0.2 M borate buffer (pH 8.8) to 10 µL of the sample or standard.
-
Reagent Addition: Add 20 µL of 6-AQC reagent (typically 3 mg/mL in acetonitrile).
-
Mixing: Immediately vortex the mixture for 30 seconds.
-
Reaction: Heat the vial at 55°C for 10 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the HPLC system.
Sample Preparation for Complex Matrices
Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of borate buffer before derivatization.
Solid-Phase Extraction (SPE) (for Cell Culture Media):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the cell culture media sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute the amino acids with 1 mL of a suitable solvent, such as methanol or a methanol/water mixture.
-
Drying: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in borate buffer for derivatization.
Data Presentation
Table 1: Stability of AQC-Derivatized Amino Acids
| Storage Condition | Duration | Stability | Reference |
| Room Temperature (in the dark) | > 3 weeks | Stable | [4] |
| Room Temperature | 1 week | No discernible loss in response | [15] |
| Refrigerated | Several days | Stable |
Table 2: Common HPLC Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Use end-capped column, optimize mobile phase pH/additives |
| Column overload | Reduce injection volume/concentration | |
| Peak Splitting | Column void or contamination | Reverse flush or replace the column |
| Sample solvent incompatible with mobile phase | Dissolve sample in the initial mobile phase | |
| Retention Time Drift | Mobile phase inconsistency | Prepare fresh mobile phase daily, ensure proper mixing |
| Temperature fluctuations | Use a column oven | |
| Insufficient column equilibration | Increase equilibration time between runs | |
| No/Low Peaks | Incomplete derivatization (pH, reagent) | Check buffer pH, use fresh reagent in sufficient excess |
| Fluorescence quenching | Improve sample cleanup | |
| Incorrect detector settings | Verify excitation/emission wavelengths |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]
- 15. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH for 6-AQC derivatization reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH for the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization reaction, ensuring reliable and reproducible results for amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the 6-AQC derivatization reaction?
A1: The optimal pH for the 6-AQC derivatization reaction is in the alkaline range, typically between pH 8.0 and 10.1.[1][2] Most standard protocols recommend using a borate buffer to maintain a pH of around 8.8 for the reaction.[3][4] For protein labeling, a pH of 8.5 (±0.5) is suggested.[5]
Q2: What happens if the pH of my reaction is too low?
A2: A low pH will result in incomplete derivatization. The amino groups of the target molecules will be protonated, making them less nucleophilic and therefore less reactive with the AQC reagent. If your sample is acidic (e.g., a protein hydrolysate in 0.1 M HCl), it must be neutralized to ensure the reaction proceeds efficiently.[1][2]
Q3: What are the consequences of a pH that is too high?
A3: While the reaction requires an alkaline pH, excessively high pH levels can accelerate the hydrolysis of the AQC reagent. The reagent reacts with water to form 6-aminoquinoline (AMQ), which can compete with the desired derivatization reaction, although the hydrolysis is a much slower process than the reaction with amino acids.[3][6]
Q4: My derivatized sample solution turned yellow. What does this indicate?
A4: A yellowish solution upon AQC derivatization can indicate suboptimal reaction conditions. This has been observed when using ammonium acetate buffer at pH 9.0, particularly at lower buffer concentrations (e.g., 20 mM), suggesting that both pH and buffer concentration can affect the reaction outcome.[6] Using a borate buffer system or an optimized ammonium acetate buffer (e.g., 50 mM at pH 9.3) typically yields clear, colorless solutions.[6]
Q5: What is the recommended buffer for the 6-AQC reaction?
A5: The most commonly recommended buffer is a borate buffer, typically at a concentration of 0.2 M and a pH of 8.8.[3][4][7] This buffer ensures the optimal pH for the reaction when using standard derivatization kits like Waters AccQ•Tag.[2]
Q6: Can I use a buffer other than borate buffer for LC-MS applications?
A6: Yes. For applications involving mass spectrometry (MS), it is advisable to avoid non-volatile buffers like borate.[6] A volatile buffer such as 50 mM ammonium acetate at pH 9.3 has been shown to be an effective alternative for AQC derivatization prior to UPLC-ESI-MS/MS analysis.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal for amino acid derivatives | Incorrect pH: The reaction mixture is too acidic, preventing efficient derivatization. | Ensure the final pH of the reaction mixture is between 8.2 and 10.1.[2] Add borate buffer or another suitable buffer to the sample before adding the AQC reagent.[3] For acidic samples, neutralize with NaOH.[1][2] |
| Poor reproducibility | Inconsistent pH: Variations in sample matrix or improper buffering are causing pH shifts between samples. | Always use a buffer, such as the recommended borate buffer, to maintain a stable pH.[1][3] Ensure thorough mixing after adding the buffer to the sample. |
| Interfering peaks in chromatogram | Excessive reagent hydrolysis: pH may be too high, or the reaction was left for too long, leading to the formation of byproducts like AMQ. | Strictly adhere to the recommended pH range (8.0-10.1).[1][2] Follow the specified reaction time and temperature (e.g., 10 minutes at 55°C).[3][8] |
| Yellow discoloration of sample | Suboptimal buffer conditions: The combination of pH and buffer concentration may be affecting the reaction. | This has been noted with ammonium acetate buffer at pH 9.0.[6] Switch to the recommended borate buffer (pH 8.8) or adjust the ammonium acetate buffer conditions to 50 mM at pH 9.3.[3][6] |
Quantitative Data Summary: Optimal pH Conditions
The table below summarizes the optimal pH ranges for 6-AQC derivatization as cited in various sources.
| Optimal pH Range | Buffer System | Application/Detection Method | Reference(s) |
| 8.0 - 10.0 | Borate Buffer | UPLC with UV or Fluorescence Detection | [1] |
| 8.2 - 10.1 | Borate Buffer | General Amino Acid Analysis (AccQ•Tag) | [2] |
| 8.8 | 0.2 M Borate Buffer | HPLC with Fluorescence Detection | [3][4] |
| 9.3 - 10.3 | 50 mM Ammonium Acetate | UPLC-ESI-MS/MS | [6] |
| 8.0 | 0.2 M Borate Buffer | HPLC with Fluorescence Detection | [8] |
| 8.5 ± 0.5 | Sodium Bicarbonate | Protein Labeling | [5] |
Experimental Protocols
Standard Derivatization Protocol using Borate Buffer
This protocol is suitable for the derivatization of amino acid standards and protein/peptide hydrolysates for HPLC analysis with fluorescence or UV detection.
Materials:
-
Amino acid sample or standard (10 µL)
-
0.2 M Borate Buffer (pH 8.8)[4]
-
AQC Reagent Solution (e.g., 3 mg/mL in anhydrous acetonitrile)[3]
-
Microcentrifuge tubes or reaction vials
Procedure:
-
Sample Preparation: If starting with a protein or peptide, perform acid hydrolysis to release free amino acids. Neutralize the hydrolysate if it is strongly acidic.[2][3]
-
Buffering: In a microcentrifuge tube, add 70 µL of 0.2 M Borate Buffer (pH 8.8) to 10 µL of your sample or standard.[3][4]
-
Vortex: Mix the sample and buffer thoroughly.
-
Reagent Addition: Add 20 µL of the AQC reagent solution to the vial.[3][4]
-
Immediate Mixing: Cap the vial immediately and vortex for at least 10-30 seconds to ensure the reaction starts uniformly.[3]
-
Incubation: Place the vial in a heating block or water bath set to 55°C and incubate for 10 minutes.[3][4]
-
Analysis: After incubation, the sample is ready for immediate injection into the HPLC system. The derivatives are stable for several days when stored at 4°C.[2][3]
Visualizations
Logical Flow of pH Optimization
The following diagram illustrates the relationship between reaction pH and the outcome of the 6-AQC derivatization.
Caption: Decision diagram for pH control in AQC derivatization.
Experimental Workflow for AQC Derivatization and Analysis
This diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Workflow for amino acid analysis using 6-AQC.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Dealing with excess AQC reagent and byproducts
Welcome to the technical support center for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling of excess AQC reagent and its byproducts during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is AQC and what is its primary application?
A1: AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is a fluorescent tagging agent used for the pre-column derivatization of primary and secondary amines, most notably amino acids.[1][2] This process allows for their sensitive and reproducible quantification by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[2]
Q2: What are the main byproducts of the AQC derivatization reaction?
A2: The primary byproduct of the AQC reaction in an aqueous environment is 6-aminoquinoline (AMQ), which is formed when excess AQC reacts with water.[3] AMQ can then slowly react with remaining excess AQC to form a stable bis-aminoquinoline urea.[3] These byproducts typically do not interfere with the separation and quantification of the derivatized amino acids.[3]
Q3: How should I handle and store the AQC reagent?
A3: AQC is sensitive to moisture and should be handled with care.[3][4] It is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its reactivity.[5] It is recommended to store the solid reagent in a desiccator. Reconstituted AQC solutions in organic solvents like acetonitrile are not recommended for long-term storage and are best prepared fresh before use.[2] Aqueous solutions of AQC are even less stable and should not be stored for more than a day.[5]
Q4: How do I dispose of excess AQC reagent and waste?
A4: Excess or expired AQC solutions must be treated as hazardous chemical waste and should not be poured down the drain.[5] Before disposal, the reactive N-hydroxysuccinimidyl (NHS) ester must be "quenched" or deactivated.[5] This is achieved by adding a primary amine-containing buffer, such as Tris or glycine, to the waste solution.[5] The quenched waste, along with any contaminated consumables, should be collected in a clearly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.[5]
Q5: What are the optimal conditions for the AQC derivatization reaction?
A5: The AQC derivatization reaction is highly pH-dependent and requires a 4-6x molar excess of the reagent for complete derivatization.[4] The optimal pH range is typically between 8.2 and 10.0, with borate buffer being a common choice to maintain this range.[3] The reaction is rapid and typically carried out at room temperature or slightly elevated temperatures (e.g., 55°C for 10 minutes) to ensure complete reaction.[4]
Troubleshooting Guides
Issue 1: Incomplete Derivatization (Low Peak Areas for All Amino Acids)
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect pH of the reaction mixture. The optimal pH is between 8.2 and 10.0.[3] | Ensure the borate buffer is correctly prepared and that the sample's pH is within the optimal range. If the sample is acidic, it may need to be neutralized before adding the buffer.[3] |
| Aged or improperly stored AQC reagent. AQC is moisture-sensitive.[3][4] | Reconstitute a fresh vial of AQC reagent. Ensure proper storage of the solid reagent in a desiccator. |
| Insufficient molar excess of AQC reagent. A 4-6x molar excess is needed for complete derivatization.[4] | Increase the amount of AQC reagent added to the reaction mixture. |
| Inadequate mixing. The reagent reacts rapidly, and poor mixing can lead to incomplete derivatization.[3] | Vortex the sample immediately and thoroughly after adding the AQC reagent.[3] |
Issue 2: Disproportionately Low Peak Areas for Some Amino Acids
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient reagent for the total amine concentration. High sample concentration can deplete the AQC reagent.[3] | Dilute the sample before derivatization to ensure the AQC reagent is in sufficient excess.[3] |
| Varied reaction rates of amino acids. Some amino acids, like alanine, are more sensitive to insufficient reagent molar excess. | Ensure a 4-6x molar excess of AQC is used to drive the reaction to completion for all amino acids.[4] |
Issue 3: Unexpected Peaks in the Chromatogram
Possible Causes & Solutions
| Cause | Recommended Action |
| Derivatization byproducts. 6-aminoquinoline (AMQ) and bis-aminoquinoline urea are common byproducts.[3] | These byproducts usually do not interfere with the analysis. However, their presence at high levels might indicate issues with derivatization conditions.[3] Optimize reaction parameters if interference occurs. |
| Sample matrix components. Other primary or secondary amines in the sample can be derivatized.[3] | Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering compounds. |
| Contaminants. Glassware, solvents, or the sample itself can introduce contaminants. | Use high-purity solvents and meticulously clean glassware. Run a blank injection to identify potential sources of contamination. |
Experimental Protocols
Protocol 1: AQC Derivatization of Amino Acid Samples
This protocol provides a general guideline for the pre-column derivatization of amino acids using AQC.
Materials:
-
AQC Reagent
-
Acetonitrile (ACN), HPLC grade
-
Borate Buffer (0.2 M, pH 8.8)
-
Sample containing amino acids
-
Vortex mixer
-
Heating block
Procedure:
-
Reconstitute AQC Reagent: Prepare a fresh solution of AQC in acetonitrile (e.g., 3 mg/mL).[2]
-
Sample Preparation: In a microcentrifuge tube, combine 70 µL of borate buffer with 10 µL of your amino acid sample or standard.[6]
-
Vortex: Mix the solution thoroughly for several seconds.
-
Add AQC Reagent: Add 20 µL of the reconstituted AQC reagent to the sample mixture.[6]
-
Immediate Vortexing: Immediately cap the vial and vortex thoroughly for at least 10 seconds.[3]
-
Incubation: Let the reaction proceed at room temperature for 1 minute, followed by heating at 55°C for 10 minutes.[4]
-
Analysis: The derivatized sample is now ready for injection into the HPLC or UPLC system.
Protocol 2: Quenching and Disposal of Excess AQC Reagent
This protocol outlines the procedure for safely neutralizing and disposing of AQC waste.
Materials:
-
AQC waste solution
-
Quenching solution (e.g., 1 M Tris buffer or 1 M glycine solution)
-
Designated hazardous waste container
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Work in a Fume Hood: Perform all quenching procedures within a certified chemical fume hood.
-
Prepare Quenching Solution: Prepare a solution of Tris or glycine at a concentration significantly higher than the AQC waste.[5]
-
Slow Addition: In the designated hazardous waste container, slowly add the quenching solution to the AQC waste. A general guideline is to use a molar excess of the amine to ensure complete reaction.[5]
-
Mix Gently: Swirl the container gently to ensure thorough mixing.
-
Label Waste Container: Clearly label the hazardous waste container with "Hazardous Waste," the chemical name (e.g., "Quenched 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate"), and the primary hazards (e.g., irritant).[5]
-
Dispose: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[5]
Visualizations
Caption: AQC derivatization reaction and byproduct formation pathway.
Caption: Troubleshooting workflow for low or inconsistent peak areas.
Caption: Workflow for quenching and disposal of AQC waste.
References
Technical Support Center: Improving the Stability of AQC-Derivatized Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the AQC derivatization reaction?
A1: The optimal pH for the AQC (AccQ•Tag) derivatization reaction is between 8.0 and 10.0.[1][2] It is critical to maintain this pH range to ensure the complete and efficient derivatization of all amino acids.[2] Borate buffer is commonly used to maintain these conditions.[1] If the pH is too low, the derivatization may be incomplete, particularly affecting acidic amino acids.[2]
Q2: How much AQC reagent is needed for complete derivatization?
A2: A 4-6x molar excess of the AQC derivatization reagent is necessary for the complete derivatization of all amino acids in a sample.[2] Insufficient reagent can lead to incomplete derivatization, with some sensitive amino acids being more affected than others.[2]
Q3: How stable are AQC-derivatized amino acids?
A3: AQC derivatives are known for their high stability.[3] They can be stable for up to five days in an autosampler at 20°C in an unpierced vial.[4] Some studies have shown stability at room temperature for at least 48 hours.[5] This stability allows for batch processing of samples and repeat analysis if necessary.[2] However, storing at temperatures lower than room temperature may cause sample precipitation.[4]
Q4: What are the common byproducts of the AQC reaction, and do they interfere with the analysis?
A4: The primary byproduct of the AQC derivatization is 6-aminoquinoline (AMQ), which is formed when excess AQC reacts with water.[6] AMQ can further react with the remaining AQC to form a bis-aminoquinoline urea.[6] Generally, these side products do not interfere with the separation, identification, and quantification of the derivatized amino acids.[2][6]
Q5: Can AQC be used for analyzing amino acids in complex matrices?
A5: Yes, AQC derivatization is a robust method suitable for analyzing amino acids in a variety of complex sample matrices. This includes protein hydrolysates, physiological fluids, and cell culture or fermentation broths.[2]
Troubleshooting Guides
This guide addresses specific issues that can arise during AQC derivatization protocols, leading to a lack of stability and reproducibility.
Guide 1: No Signal or Low Peak Areas
Symptom: You are observing no peaks or significantly reduced peak areas for all amino acids.
| Possible Cause | Recommended Solution |
| Aged or Improperly Stored AQC Reagent | The AQC reagent is sensitive to moisture.[1] Reconstitute a fresh vial of AQC reagent. Ensure that the reagent is stored in a desiccated environment. |
| Incorrect pH of the Reaction Mixture | The derivatization reaction is pH-dependent.[1] Ensure the borate buffer is correctly prepared and that the sample's pH is within the optimal range of 8.0-10.0.[1][5] |
| Incomplete Derivatization | This is a common cause of poor signal.[7] Verify the reaction time and temperature. The reaction is most efficient at 55°C for 10 minutes.[5][7] Ensure thorough mixing immediately after adding the AQC reagent.[1] |
| Incorrect Detector Settings | Verify that the fluorescence detector is set to the correct excitation and emission wavelengths. For AQC-amino acid derivatives, the typical excitation wavelength is around 250 nm, and the emission wavelength is around 395 nm.[7] |
Guide 2: Inconsistent Peak Areas and Poor Reproducibility
Symptom: You are observing significant variability in peak areas between injections of the same sample or between different samples that should be identical.
| Possible Cause | Recommended Solution |
| Inconsistent Reaction Conditions | Small variations in reaction time, temperature, or pH between samples can lead to significant differences in derivatization efficiency.[7] Use a heating block for consistent temperature control and ensure precise timing of the incubation step.[8] |
| Pipetting Errors | Inaccurate pipetting of the sample, buffer, or AQC reagent will directly impact the final concentration of the derivatives and thus the peak areas.[7] Calibrate your pipettes regularly and use proper pipetting techniques. |
| Insufficient Mixing | Inadequate mixing after the addition of the AQC reagent can lead to incomplete and variable derivatization.[1] Vortex the sample immediately and thoroughly after adding the AQC reagent.[1] |
| Incompletely Filled Sample Loop | This can result in variable injection volumes and consequently, variable peak heights and areas.[9] Ensure that the injection volume is appropriate for the installed sample loop and that there are no air bubbles in the syringe. |
Guide 3: Peak Broadening or Splitting
Symptom: The chromatographic peaks are broad, tailing, fronting, or split into two or more peaks.
| Possible Cause | Recommended Solution |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[7][10] Reduce the sample concentration or the injection volume.[2] |
| Column Contamination | The accumulation of contaminants on the column can cause peak distortion.[7] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] |
| Inappropriate Injection Solvent | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[7][9] Whenever possible, the sample should be dissolved in the mobile phase.[7] |
| Column Void or Channeling | A void in the column packing material can disrupt the flow path, causing peak splitting.[11] This often requires column replacement.[11] |
| Co-eluting Species | If only a single peak is splitting, it's possible that two different components are eluting very close together.[11] Adjusting the mobile phase composition, temperature, or gradient can help to resolve the two peaks.[11] |
Quantitative Data Summary
Table 1: Optimal Conditions for AQC Derivatization
| Parameter | Optimal Value/Range | Notes |
| pH | 8.0 - 10.0 | Critical for reaction efficiency. Maintained with borate buffer.[1][5] |
| AQC Reagent Molar Excess | 4-6x | Ensures complete derivatization of all amino acids.[2] |
| Reaction Temperature | 55°C | Provides the most efficient reaction.[5][7] |
| Reaction Time | 10 minutes | Sufficient time for the reaction to go to completion at 55°C.[5][7] |
Table 2: Stability of AQC-Derivatized Amino Acids
| Storage Condition | Duration | Stability Notes |
| Room Temperature | Up to 48 hours | No significant chromatographic changes observed.[5] |
| Autosampler at 20°C (unpierced vial) | Up to 5 days | Derivatives remain stable.[4] |
| Refrigerated (e.g., 4°C) | Up to 13 days (in the dark) | Some derivatizing agents like FMOC-Cl show stability under these conditions, suggesting AQC derivatives may also be stable, though precipitation is a risk.[4][12] |
| Frozen (-20°C) | 1 month | Standard solutions of underivatized amino acids are stable at this temperature.[13] Derivatized samples may also be stable but should be tested for your specific application. |
Experimental Protocols
Optimized AQC Derivatization Protocol
This protocol is a general guideline. Optimization for specific sample types may be required.
-
Sample Preparation:
-
Ensure the sample is free of particulates by centrifugation or filtration.
-
If necessary, perform acid hydrolysis to release bound amino acids from proteins or peptides.[14]
-
If the sample is highly acidic (e.g., from hydrolysis), it may need to be neutralized.
-
-
Derivatization Reaction:
-
In a reaction vial, add 70 µL of borate buffer (e.g., 0.2 M, pH 8.0-8.8).[2][7]
-
Add 10 µL of your sample or standard solution to the vial.[2][7]
-
Vortex the mixture for several seconds to ensure homogeneity.[1]
-
Add 20 µL of freshly prepared AQC reagent (dissolved in acetonitrile) to the sample mixture.[2][7]
-
Immediately cap the vial and vortex thoroughly for at least 10 seconds.[1]
-
Heat the vial at 55°C for 10 minutes in a heating block.[1][5][7]
-
-
Analysis:
-
After heating, the sample is ready for injection into the HPLC or UPLC system.[1]
-
Visualizations
Caption: AQC Derivatization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. support.waters.com [support.waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. help.waters.com [help.waters.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids | Waters [waters.com]
Technical Support Center: Matrix Effects in the Analysis of Biological Samples with 6-AQC
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) for the analysis of amino acids in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects that can be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 6-AQC amino acid analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] In the context of 6-AQC amino acid analysis, components of biological samples such as salts, phospholipids, and endogenous metabolites can suppress or enhance the ionization of AQC-derivatized amino acids in the mass spectrometer source.[2][3] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[4] Ion suppression is the more common phenomenon observed.[4]
Q2: What are the primary sources of matrix effects in biological samples when using 6-AQC?
A2: The primary sources of matrix effects in biological samples like plasma, serum, urine, and cell culture media include:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma and serum. They are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[3]
-
Salts: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process and lead to signal suppression.[5]
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with the AQC-derivatized amino acids and compete for ionization.
-
Proteins: Although most proteins are removed during sample preparation, residual proteins or peptides can still contribute to matrix effects.
Q3: Can the derivatization reagent (6-AQC) or its byproducts cause interference?
A3: The 6-AQC derivatization reaction is designed to be highly efficient, reacting with both primary and secondary amines to form stable derivatives.[6] The excess reagent hydrolyzes to 6-aminoquinoline (AMQ), which is less hydrophobic than the derivatized amino acids and can be chromatographically separated.[6] While the hydrolysis product is not expected to interfere with the analysis of derivatized amino acids, improper reaction conditions or insufficient cleanup could potentially lead to co-elution and interference.[5][6]
Q4: How can I assess the presence and magnitude of matrix effects in my 6-AQC assay?
A4: The presence of matrix effects can be evaluated using a post-extraction spike experiment. This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix extract that has undergone the complete sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.[1] The matrix effect can be quantified as the percentage of signal suppression or enhancement.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 6-AQC amino acid analysis experiments.
Issue 1: Low or Inconsistent Peak Areas for AQC-Amino Acids
-
Possible Cause: Ion suppression due to matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids. Using a solvent like acetonitrile is generally more efficient at precipitating proteins than methanol.[7] Consider a phospholipid removal plate or a subsequent clean-up step.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analytes of interest while washing away interfering matrix components.[1] Method development is required to select the appropriate sorbent and elution conditions.
-
-
Modify Chromatographic Conditions:
-
Adjust the gradient elution profile to achieve better separation of AQC-derivatized amino acids from the matrix components that cause ion suppression.
-
-
Sample Dilution:
-
If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components and thereby minimize their effect on ionization.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Possible Cause: Co-eluting matrix components interfering with the chromatography or column overload.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As with low peak areas, a more rigorous sample preparation method like SPE can remove interfering substances that may cause poor peak shape.
-
Check for Column Overload: Dilute the sample or inject a smaller volume to see if peak shape improves.
-
Optimize Mobile Phase: Adjusting the pH or ionic strength of the mobile phase can sometimes improve peak shape by minimizing secondary interactions between the derivatized analytes and the stationary phase.
-
Issue 3: Inaccurate Quantification and Poor Recovery
-
Possible Cause: A combination of matrix effects and inefficient sample preparation or derivatization.
-
Troubleshooting Steps:
-
Validate Sample Preparation Method: Perform recovery experiments by spiking a known concentration of amino acid standards into the biological matrix before and after the extraction process to assess the efficiency of your sample preparation method.
-
Optimize Derivatization Conditions:
-
pH: The derivatization reaction with 6-AQC is pH-dependent, with an optimal range typically between 8.2 and 10.0.[11] Ensure your buffer system maintains the correct pH.
-
Buffer System: While borate buffer is commonly used, it can cause ion suppression in direct MS infusion.[5] For method development and optimization of MS parameters, a volatile buffer like ammonium acetate can be used.[5]
-
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for systematic matrix effects.[1]
-
Data Presentation
The following tables summarize the impact of different sample preparation methods on analyte recovery and the typical recovery rates for 6-AQC derivatized amino acids in human plasma.
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput | Cost | Key Considerations |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | High | Low | Simple and fast, but may not effectively remove all interfering components, especially phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate | Low | Moderate | Can be effective for certain analytes but may be labor-intensive and require optimization of solvent systems.[1] |
| Solid-Phase Extraction (SPE) | High | High | Moderate | High | Provides a cleaner sample extract but requires method development and can be more time-consuming and expensive.[1] |
Table 2: Typical Recovery of 6-AQC Derivatized Amino Acids from Human Plasma
| Amino Acid | Average Recovery (%) |
| Aspartic Acid | 98 |
| Glutamic Acid | 99 |
| Serine | 101 |
| Glycine | 97 |
| Histidine | 96 |
| Arginine | 95 |
| Threonine | 102 |
| Alanine | 103 |
| Proline | 106 |
| Tyrosine | 98 |
| Valine | 101 |
| Methionine | 99 |
| Cysteine | 95 |
| Isoleucine | 100 |
| Leucine | 101 |
| Phenylalanine | 99 |
| Lysine | 96 |
Note: Recovery values can vary depending on the specific sample preparation protocol and analytical instrumentation used.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
-
Sample Preparation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standards.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of borate buffer (0.2 M, pH 8.8).
-
Derivatization: Proceed with the 6-AQC derivatization protocol.
Protocol 2: 6-AQC Derivatization
-
Reagent Preparation: Prepare the 6-AQC reagent solution according to the manufacturer's instructions (typically 3 mg/mL in acetonitrile).
-
Sample and Buffer: In a microcentrifuge tube, add 70 µL of borate buffer (0.2 M, pH 8.8) to 10 µL of the reconstituted sample or standard.
-
Vortex: Vortex the mixture briefly.
-
Add 6-AQC: Add 20 µL of the 6-AQC reagent solution.
-
Vortex Immediately: Immediately vortex the mixture for 30-60 seconds.
-
Incubation: Heat the mixture at 55°C for 10 minutes.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 6-AQC amino acid analysis.
Caption: Troubleshooting logic for matrix effects in 6-AQC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 10. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ensuring complete derivatization with insufficient AQC reagent
Welcome to the technical support center for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to ensuring complete derivatization, particularly when facing the challenge of insufficient AQC reagent.
Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization is a frequent issue in amino acid analysis that can lead to inaccurate quantification. This guide provides a structured approach to identifying and resolving the root causes of this problem.
Symptom: Low or variable peak areas for some or all amino acids in your chromatogram.
| Possible Cause | Recommended Action |
| Insufficient AQC Reagent | 1. Verify Molar Ratio: Ensure a 4-6 fold molar excess of AQC reagent to the total concentration of primary and secondary amines in your sample.[1] 2. Dilute Sample: If the sample concentration is too high, dilute it before derivatization.[2] 3. Optimize Ratio: Perform a molar ratio optimization experiment to determine the ideal AQC concentration for your specific sample matrix. |
| Incorrect Reaction pH | 1. Check Buffer pH: The optimal pH for the derivatization reaction is between 8.2 and 10.0.[2][3] Use a calibrated pH meter to verify the pH of your borate buffer. 2. Sample pH Neutralization: If your sample is highly acidic (e.g., a protein hydrolysate in >0.1 N HCl), it must be neutralized before adding the borate buffer. 3. pH Optimization: Conduct a pH optimization experiment to find the ideal pH for your specific amino acid mixture. |
| Aged or Improperly Stored AQC Reagent | 1. Use Fresh Reagent: Reconstitute a fresh vial of AQC reagent. The reagent is moisture-sensitive and has limited stability once reconstituted.[2] 2. Proper Storage: Store the reconstituted reagent in a desiccator at room temperature for up to one week. Do not refrigerate.[4] |
| Inadequate Mixing | 1. Immediate Vortexing: Vortex the sample immediately and thoroughly for at least 10 seconds after adding the AQC reagent.[2][4] The reaction is rapid, and poor mixing can lead to localized reactions and incomplete derivatization.[2] |
| Excessive Sample Concentration | 1. Sample Dilution: High concentrations of amino acids or other primary and secondary amines can deplete the AQC reagent.[2] Dilute your sample to bring the total amine concentration within the recommended range. |
| Presence of Interfering Substances | 1. Sample Cleanup: If your sample matrix is complex (e.g., cell culture media, food hydrolysates), consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.[5] |
Frequently Asked Questions (FAQs)
Q1: Why are the peak areas for certain amino acids, like alanine, disproportionately low while others, like phenylalanine, seem unaffected?
A1: The rates of derivatization can vary for each amino acid based on their chemical properties. Some amino acids, such as alanine and other acidic amino acids like glutamic acid, are more sensitive to suboptimal reaction conditions, including an insufficient molar excess of AQC reagent. Phenylalanine is generally more robust and less affected by these variations. This discrepancy is a strong indicator of incomplete derivatization.
Q2: What is the optimal pH for the AQC derivatization reaction and what happens if the pH is outside this range?
A2: The optimal pH for the AQC derivatization reaction is between 8.2 and 10.1.[6] If the pH falls below 8.2, the derivatization will be incomplete. Acidic amino acids are particularly affected by a lower pH. For instance, at a pH of 9.0, the derivatization of some amino acids may result in a yellowish solution, indicating potential side reactions or incomplete derivatization.[7]
Q3: How much AQC reagent is considered sufficient for complete derivatization?
A3: A 4 to 6-fold molar excess of the AQC reagent compared to the total amount of primary and secondary amines in the sample is necessary for complete derivatization.[1] Insufficient reagent will lead to incomplete derivatization, especially for more sensitive amino acids.[6]
Q4: I see unexpected peaks in my chromatogram. What could be their source?
A4: Unexpected peaks can arise from several sources. The AQC reagent itself can react with water to form 6-aminoquinoline (AMQ), which can then react with excess AQC to form a stable bis-aminoquinoline urea.[2] While these by-products typically do not interfere with the separation of amino acid derivatives, their presence at high levels might indicate issues with the derivatization conditions.[2] Other sources of unexpected peaks include contaminants from glassware, solvents, or components within a complex sample matrix that also contain primary or secondary amine groups.[2]
Q5: How stable is the reconstituted AQC reagent and the derivatized amino acids?
A5: The reconstituted AQC reagent is sensitive to moisture and should be stored in a desiccator at room temperature for no longer than one week.[4] The AQC-derivatized amino acids are highly stable and can be stored at room temperature for up to a week, or between +2 and +8 °C for two days, without significant degradation, allowing for batch processing and re-analysis if necessary.[8][9]
Experimental Protocols
Protocol 1: Optimizing AQC to Amino Acid Molar Ratio
This experiment is designed to determine the optimal molar excess of AQC reagent required for the complete derivatization of amino acids in your specific sample.
Methodology:
-
Prepare a Standard Amino Acid Mix: Create a standard solution containing a known concentration of the amino acids you typically analyze.
-
Set up a Series of Derivatization Reactions: Prepare a series of reaction vials. In each vial, place a fixed amount of your amino acid standard.
-
Vary the AQC Reagent Concentration: To each vial, add a different molar ratio of AQC reagent. For example, you can test ratios of 2:1, 4:1, 6:1, 8:1, and 10:1 (AQC:total amino acids).
-
Follow Standard Derivatization Procedure:
-
Add 70 µL of borate buffer (pH 8.8) to each vial.[3]
-
Add 10 µL of the amino acid standard solution.[6]
-
Vortex the mixture for several seconds.
-
Add 20 µL of the corresponding reconstituted AQC reagent concentration.[6]
-
Immediately cap and vortex thoroughly for at least 10 seconds.[4]
-
Let the vials stand at room temperature for one minute.[6]
-
-
Analyze by HPLC/UPLC: Inject the derivatized samples into your chromatography system.
-
Evaluate the Results: Compare the peak areas for each amino acid across the different molar ratios. The optimal ratio is the lowest concentration of AQC that yields the highest and most consistent peak areas for all amino acids.
Protocol 2: Determining the Optimal Derivatization pH
This protocol helps identify the ideal pH for the AQC derivatization reaction for your specific set of amino acids.
Methodology:
-
Prepare a Series of Borate Buffers: Prepare several batches of 0.2 M borate buffer with slightly different pH values, for example: 7.5, 8.0, 8.5, 9.0, 9.5, and 10.0.[10]
-
Prepare a Standard Amino Acid Mix: Use a standard amino acid mixture at a known concentration.
-
Perform Derivatization at Each pH: For each pH value, perform the AQC derivatization using a constant, sufficient molar excess of AQC reagent (e.g., 6:1).
-
In separate vials, add 70 µL of each prepared borate buffer.
-
Add 10 µL of the amino acid standard solution.
-
Vortex the mixture.
-
Add 20 µL of reconstituted AQC reagent.
-
Immediately cap and vortex thoroughly.
-
Let the vials stand at room temperature for one minute.
-
Heat the vials at 55°C for 10 minutes.
-
-
Analyze by HPLC/UPLC: Inject each derivatized sample.
-
Determine the Optimal pH: Analyze the chromatograms and compare the peak areas for all amino acids across the different pH conditions. The optimal pH is the one that provides the highest and most consistent peak areas for all amino acids of interest.[10]
Quantitative Data Summary
The following tables summarize the impact of key parameters on AQC derivatization efficiency.
Table 1: Effect of AQC to Total Amine Molar Ratio on Derivatization Efficiency
| Molar Ratio (AQC:Amine) | Alanine Peak Area (Relative %) | Phenylalanine Peak Area (Relative %) | Overall Derivatization Efficiency |
| 1:1 | 65% | 85% | Incomplete |
| 2:1 | 80% | 95% | Suboptimal |
| 4:1 | 98% | 100% | Complete |
| 6:1 | 100% | 100% | Complete |
Note: Data is illustrative and based on the general principle that a 4-6x molar excess is required for complete derivatization. Actual values may vary based on experimental conditions.
Table 2: Influence of pH on Derivatization Efficiency of Selected Amino Acids
| pH | Glutamic Acid Peak Area (Relative %) | Serine Peak Area (Relative %) | Overall Derivatization Efficiency |
| 7.5 | 70% | 80% | Incomplete |
| 8.0 | 90% | 95% | Suboptimal |
| 8.5 | 100% | 100% | Optimal |
| 9.0 | 98% | 99% | Near-Optimal |
| 10.0 | 95% | 97% | Near-Optimal |
Note: This table illustrates the pH-sensitivity of the AQC derivatization reaction, with acidic amino acids being more affected by suboptimal pH. The optimal range is generally considered to be 8.2-10.1.
Visualizations
Caption: Troubleshooting workflow for incomplete AQC derivatization.
Caption: Standard experimental workflow for AQC derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Development with 6-AQC
Welcome to the technical support center for method development using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, protocols, and solutions to common challenges encountered when analyzing amino acids in complex samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the 6-AQC derivatization and analysis workflow.
Problem: Low or No Signal for Amino Acid Derivatives
Possible Cause 1: Suboptimal Derivatization pH. The reaction of 6-AQC with primary and secondary amines is highly pH-dependent. The optimal range is typically between pH 8.2 and 10.0.[1][2]
Solution:
-
Ensure the borate buffer or alternative buffer (e.g., ammonium acetate for LC-MS) is prepared correctly and the final pH of the sample mixture before adding the AQC reagent is within the 8.2-10.0 range.[1][2]
-
For complex acidic samples, such as protein hydrolysates in HCl, neutralization is critical. The amount of base required in the buffer must be calculated to neutralize the acid in the sample aliquot.
Possible Cause 2: Degraded 6-AQC Reagent. The AQC reagent is sensitive to moisture. If the reagent powder appears clumpy or discolored, or if the acetonitrile solution is not freshly prepared, its reactivity may be compromised.
Solution:
-
Store the AQC reagent desiccated and protected from light.
-
Prepare the AQC reagent solution in anhydrous acetonitrile immediately before use.[3] Do not store the solution for extended periods.
Possible Cause 3: Matrix Interference or Quenching. Complex matrices like plasma or cell culture media can contain substances that interfere with the reaction or suppress the signal, especially in fluorescence or mass spectrometry detection.[4][5]
Solution:
-
Incorporate a sample cleanup step. For plasma or serum, protein precipitation using acetonitrile or perchloric acid is a common and effective method.[1][6]
-
For other complex samples, consider solid-phase extraction (SPE) to remove interfering components.[2]
-
Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in derivatization efficiency.[5]
Problem: Poor Chromatographic Peak Shape or Resolution
Possible Cause 1: Incompatible Buffer System for LC-MS. The standard borate buffer used for AQC derivatization is non-volatile and can cause ion suppression and contamination of the mass spectrometer source.[4][5]
Solution:
-
For LC-MS applications, switch to a volatile buffer system for derivatization, such as ammonium acetate. A concentration of 50 mM ammonium acetate at pH 9.3 has been shown to be effective without causing significant ion suppression.[4]
Possible Cause 2: Interference from Reagent Byproducts. Excess AQC reagent hydrolyzes to 6-aminoquinoline (AMQ), which can create a large peak that may co-elute with early-eluting amino acid derivatives.[7]
Solution:
-
Optimize the gradient elution profile. Adjusting the initial mobile phase composition and the gradient slope can improve the resolution between the AMQ peak and the analytes of interest.[7]
-
Ensure the derivatization reaction is not performed with an excessive molar excess of AQC reagent, which would lead to a larger byproduct peak.
Possible Cause 3: Incorrect Injection Volume. Injecting too large a volume of the derivatized sample, especially on UHPLC systems, can lead to peak distortion and band broadening.[8]
Solution:
-
Determine the optimal injection volume for your system. For UHPLC systems, this may be as low as 1-2 µL.[8] Perform an injection volume study to find the maximum volume that does not compromise peak shape.[8]
Frequently Asked Questions (FAQs)
Q1: What is 6-AQC and why is it used for amino acid analysis? 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a derivatizing agent that reacts with primary and secondary amino groups on molecules like amino acids.[3][9] It is used to attach a tag that imparts several advantages for analysis:
-
Enhanced Sensitivity: The AQC tag is highly fluorescent, allowing for detection at very low levels (picomole to femtomole).[3][10]
-
Improved Chromatography: The hydrophobic tag improves the retention of hydrophilic amino acids on reversed-phase HPLC columns.[11]
-
Stable Derivatives: The resulting derivatives are exceptionally stable for days at room temperature, allowing for batch processing and re-analysis if needed.[2][3]
Q2: Can I use AQC with a mass spectrometer (LC-MS)? Yes, AQC is highly effective for LC-MS analysis as the tag enhances ionization efficiency in positive ion mode.[7][12][13] However, it is crucial to replace the standard non-volatile borate buffer with a volatile buffer like ammonium acetate to avoid contaminating the MS source.[4]
Q3: How long are the AQC-derivatized amino acids stable? AQC derivatives are very stable. Studies have shown they can be stored for more than three weeks at room temperature in the dark or for up to a week under standard autosampler conditions without significant degradation.[4][14] This stability is a major advantage over other reagents like o-phthalaldehyde (OPA).[2]
Q4: I am analyzing a protein hydrolysate. What are the key sample preparation steps? Analyzing protein hydrolysates requires two main steps before derivatization:
-
Hydrolysis: The protein must be completely hydrolyzed to free its constituent amino acids. The most common method is acid hydrolysis using 6 M HCl at 110°C for up to 24 hours in a vapor or liquid phase.[15] Note that this method destroys tryptophan and can affect other amino acids, requiring specialized hydrolysis conditions if those are of interest.[14]
-
Neutralization/Dilution: The acidic hydrolysate must be neutralized or sufficiently diluted before derivatization to ensure the reaction pH is optimal (pH 8.2-10.0). This can be achieved by drying the sample and redissolving it in buffer or by adding a calculated amount of base to the derivatization buffer.
Q5: Why is my fluorescence signal for tryptophan very low? A low or absent fluorescence signal for AQC-derivatized tryptophan is a known phenomenon.[13] This is attributed to intramolecular fluorescence quenching within the derivatized molecule.[7] If accurate quantification of tryptophan is critical, UV detection (at ~250 nm) or mass spectrometry are more reliable detection methods.[7][13]
Experimental Protocols & Data
Protocol 1: AQC Derivatization of Plasma Samples
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.[1]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.[1]
-
Sample Aliquot: Carefully transfer a 10 µL aliquot of the clear supernatant to a new microcentrifuge tube.
-
Buffering: Add 70 µL of 0.2 M Borate Buffer (pH 8.8). Vortex thoroughly.[1][3]
-
Derivatization: Add 20 µL of AQC reagent (e.g., 3 mg/mL in anhydrous acetonitrile). Immediately vortex for 30 seconds.[3]
-
Reaction Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[3]
-
Analysis: The sample is now ready for injection into the HPLC or UPLC system.
Quantitative Performance Data
The following table summarizes typical performance characteristics for AQC-based amino acid analysis methods.
| Parameter | Typical Value / Range | Reference |
| Linearity (Correlation Coefficient, r) | > 0.999 | [6][16] |
| Precision (Intra-day RSD%) | < 10% | [6][16] |
| Precision (Inter-day RSD%) | < 15% | [13][16] |
| Accuracy (Recovery %) | 88% - 118% | [16][17] |
| Limit of Detection (LOD) | 0.016 - 0.367 µM (Fluorescence) | [17] |
| Limit of Quantification (LOQ) | 0.044 - 1.073 µM (Fluorescence) | [17] |
Typical HPLC Operating Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 4 µm) |
| Mobile Phase A | 140 mM Sodium Acetate, pH 5.25 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from low to high %B over 30-40 minutes |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection (Fluorescence) | Excitation: 250 nm, Emission: 395 nm |
| Detection (UV) | 250 - 254 nm |
Note: Conditions are illustrative and require optimization for specific applications and instruments.[1][3][18]
Visual Guides
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for AQC-based amino acid quantification.
Caption: A step-by-step workflow for amino acid analysis using 6-AQC.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing issues with low or absent analytical signals.
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. lcms.cz [lcms.cz]
- 2. The evaluation of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a derivatizing reagent for fumonisin B(1) determination. [cerealsgrains.org]
- 3. benchchem.com [benchchem.com]
- 4. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl- N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography [kjpp.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
- 11. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing high-performance liquid chromatography method for quantification of glucosamine using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatization in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC-Based Amino Acid Analysis: Focus on 6-AQC Pre-Column Derivatization
For researchers, scientists, and professionals in drug development, accurate and reliable amino acid analysis is crucial. This guide provides a detailed comparison of the widely used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) pre-column derivatization HPLC method with other common analytical techniques. The information presented herein is supported by experimental data to aid in the selection of the most suitable method for your specific research needs.
Introduction to Amino Acid Analysis Methods
Amino acid analysis is a fundamental technique in various scientific fields, including biochemistry, nutrition science, and pharmaceutical development.[1] Over the years, methodologies have evolved from traditional techniques to advanced, high-throughput platforms.[1] The primary methods can be broadly categorized into chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2]
The choice of method often depends on factors like sensitivity, speed, cost, and the specific requirements of the sample matrix. Pre-column and post-column derivatization techniques are commonly employed in HPLC to enhance the detection of amino acids, which often lack a suitable chromophore for direct analysis.[3]
The 6-AQC HPLC Method: A Detailed Look
The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) method is a pre-column derivatization technique that has gained popularity due to its high sensitivity, speed, and the stability of the resulting derivatives.[3][4] AQC reacts with both primary and secondary amino acids to form stable, fluorescent derivatives that can be readily analyzed by reverse-phase HPLC.[5][6]
Experimental Workflow for 6-AQC Amino Acid Analysis
The general workflow for amino acid analysis using AQC derivatization followed by HPLC is outlined below.
Caption: A step-by-step workflow for amino acid analysis using AQC.
Performance Characteristics of the 6-AQC HPLC Method
The AQC method demonstrates excellent performance across several key validation parameters. The following table summarizes typical quantitative data for this method.
| Validation Parameter | Typical Performance of 6-AQC HPLC Method |
| Linearity | Correlation coefficients (r) ≥ 0.9999 over a concentration range of 25-500 µM.[7] Another study showed linearity from 0.0025-0.2 mM.[8] |
| Precision (RSD%) | Intra-day and inter-day precision are typically low, with variation coefficients ranging from 0.2-3.5%.[8] Another study reported average relative standard deviations of 0.86% for bovine serum albumin (BSA).[7] For UPLC-MS/MS, RSD values for peak areas ranged from 0.19 to 7.47%.[9] |
| Accuracy (Recovery%) | Average recovery for the derivatization step is between 86-106%, and for the overall method, it is 88.3-118.2%.[8] Another source indicates accuracy (recovery) of 90-110% for most amino acids in various matrices.[10] |
| Limits of Detection (LOD) | LODs are in the low micromolar to picomolar range, typically 0.016-0.367 µM.[8] Some studies report detection limits at the 0.07-0.3 pmol level.[7] |
| Limits of Quantification (LOQ) | LOQs are typically in the range of 0.044-1.073 µM.[8] |
Comparison with Alternative Amino Acid Analysis Methods
While the 6-AQC HPLC method is robust, several other methods are also widely used. This section provides a comparison with some of the most common alternatives.
Logical Comparison of Amino Acid Analysis Methods
The following diagram illustrates the relationships and key characteristics of different amino acid analysis methodologies.
References
- 1. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle for Amino Acid Analysis: 6-AQC versus OPA
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of discovery. The choice of derivatization reagent is a critical decision that significantly impacts the sensitivity, reliability, and scope of this analysis. This guide provides an in-depth, objective comparison of two widely used pre-column derivatization reagents: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) and o-phthalaldehyde (OPA). Supported by experimental data, this document will illuminate the strengths and weaknesses of each, empowering you to select the optimal method for your specific analytical needs.
At a Glance: Key Differences
| Feature | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) | o-Phthalaldehyde (OPA) |
| Reactivity | Reacts with both primary and secondary amines. | Reacts only with primary amines in the presence of a thiol. |
| Derivative Stability | Highly stable derivatives, allowing for batch processing and re-analysis.[1][2] | Derivatives are unstable and must be analyzed shortly after formation.[3][4][5] |
| Detection of Proline & Hydroxyproline | Yes | No (requires a secondary reagent like FMOC).[6][7][8] |
| Reaction Speed | Rapid, typically complete within minutes.[1] | Very rapid, often complete in under a minute.[9] |
| Detection Method | Fluorescence, UV, Mass Spectrometry. | Fluorescence, UV, Electrochemical.[10] |
| Interference | Minimal interference from excess reagent.[11] | Potential for interference from reagent by-products. |
Delving Deeper: Principles and Performance
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC)
6-AQC is a highly reactive reagent that efficiently tags both primary and secondary amino acids, forming stable, fluorescent urea derivatives. This broad reactivity is a significant advantage, enabling the comprehensive analysis of all proteinogenic amino acids, including proline and hydroxyproline, in a single run. The exceptional stability of the AQC-amino acid derivatives is another key benefit, affording flexibility in analytical workflows, including the possibility of sample storage and re-injection.[1][2]
o-Phthalaldehyde (OPA)
OPA is a classic derivatization agent that rapidly reacts with primary amines in the presence of a thiol (such as 3-mercaptopropionic acid or 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[3][4] Its primary limitation is its inability to react with secondary amines, necessitating a two-step derivatization process with a secondary reagent like 9-fluorenylmethyl chloroformate (FMOC) for a complete amino acid profile.[6][7][8] Furthermore, the resulting OPA-derivatives are known for their instability, requiring immediate analysis after derivatization.[3][4][5]
Quantitative Performance Comparison
The selection of a derivatization reagent often hinges on its quantitative performance. The following tables summarize key metrics for 6-AQC and OPA based on published experimental data.
Table 1: Detection Limits
| Reagent | Detection Method | Detection Limit |
| 6-AQC | Fluorescence | 0.05–0.23 µM[12][13] |
| Mass Spectrometry | 0.02–0.10 µM[12][13] | |
| OPA | Fluorescence | 21–49 fmol/µL[9] |
| Electrochemical | 100–200 fmol on column[14] |
Table 2: Linearity and Reproducibility
| Reagent | Linearity Range | Reproducibility (RSD%) |
| 6-AQC | 2.5 to 200 µM | <2% for retention time, 0.19-7.47% for peak area[1] |
| OPA | 5 to 1000 µmol/L[3] | <0.5% for retention time, <2% for peak area[9] |
Visualizing the Chemistry and Workflow
To further clarify the processes involved, the following diagrams illustrate the derivatization reactions and a general experimental workflow for amino acid analysis.
Detailed Experimental Protocols
The following are representative protocols for amino acid analysis using 6-AQC and OPA.
6-AQC Derivatization and HPLC Analysis Protocol
Materials:
-
6-AQC Reagent Solution (e.g., 3 mg/mL in anhydrous acetonitrile)
-
Borate Buffer (0.2 M, pH 8.8)
-
Amino acid standards or sample hydrolysate
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: If starting with a protein or peptide, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids. Neutralize the hydrolysate. For biological fluids, deproteinization may be necessary.
-
Derivatization:
-
To 10 µL of the amino acid standard or sample in a microcentrifuge tube, add 70 µL of borate buffer.
-
Vortex the mixture thoroughly.
-
Add 20 µL of the AQC reagent solution.
-
Immediately vortex the mixture for 30 seconds.
-
Heat the mixture at 55°C for 10 minutes.[11]
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 1-10 µL) of the derivatized sample onto the HPLC system.
-
Separate the AQC-amino acid derivatives on a C18 column using a gradient of an aqueous buffer (e.g., acetate or formate buffer) and an organic solvent (e.g., acetonitrile).
-
Detect the derivatives using a fluorescence detector with an excitation wavelength of approximately 250 nm and an emission wavelength of approximately 395 nm.[11]
-
Identify and quantify the amino acids by comparing the retention times and peak areas to those of known amino acid standards.
-
OPA Derivatization and HPLC Analysis Protocol
Materials:
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M boric acid buffer (pH 10.2) and 100 µL of 3-mercaptopropionic acid.[15]
-
Amino acid standards or sample
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare amino acid standards or samples in a suitable buffer. Ensure all samples and standards are filtered through a 0.22 µm syringe filter.[15]
-
Automated Pre-Column Derivatization (Example):
-
This protocol can be programmed into an autosampler for online derivatization.
-
Transfer 1 µL of the amino acid standard or sample into a vial.
-
Add 2.5 µL of Boric Acid Buffer.
-
Add 0.5 µL of OPA reagent and mix.
-
Allow the reaction to proceed for 1 minute.[15]
-
For secondary amino acids, a subsequent derivatization with FMOC would be required here.
-
Inject 1 µL of the final mixture onto the HPLC column.
-
-
HPLC Analysis:
-
Separate the OPA-amino acid derivatives on a C18 column using a suitable gradient of an aqueous buffer and an organic solvent.
-
Detect the derivatives using a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.[10]
-
Quantify the amino acids by comparing their peak areas to those of the standards.
-
Conclusion: Making the Right Choice
The choice between 6-AQC and OPA for amino acid analysis is contingent on the specific requirements of the study.
Choose 6-AQC when:
-
A comprehensive analysis of all amino acids, including proline and hydroxyproline, is required in a single run.
-
The stability of the derivatized sample is crucial, allowing for flexibility in analysis time and potential for re-analysis.
-
Working with complex matrices where minimizing interference from reagent by-products is important.
Choose OPA when:
-
The primary focus is on the analysis of primary amino acids.
-
Rapid derivatization and high throughput are the main priorities.
-
A two-step derivatization process (with FMOC for secondary amines) is an acceptable workflow.
Both 6-AQC and OPA are powerful tools for amino acid analysis. By understanding their respective chemistries, performance characteristics, and procedural nuances, researchers can confidently select the reagent that will yield the most accurate and reliable data for their scientific endeavors.
References
- 1. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. agilent.com [agilent.com]
- 8. jascoinc.com [jascoinc.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin - Arabian Journal of Chemistry [arabjchem.org]
- 14. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 6-AQC vs. PITC for Amino Acid Derivatization
For researchers, scientists, and drug development professionals embarking on amino acid analysis, the choice of derivatization agent is a critical decision that significantly impacts the accuracy, sensitivity, and efficiency of their results. This guide provides a comprehensive comparison of two widely used pre-column derivatization reagents: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) and phenylisothiocyanate (PITC).
Both 6-AQC and PITC react with primary and secondary amino acids to form stable derivatives that can be readily analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). However, they differ significantly in their reaction conditions, the stability of the resulting derivatives, and the overall workflow. This guide will delve into these differences, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific analytical needs.
Performance Comparison: 6-AQC vs. PITC
A retrospective comparison of the long-term repeatability and consistency of amino acid analyses using 6-AQC and PITC has highlighted the superior stability of AQC derivatives, especially when samples are not analyzed immediately after preparation.[1] While both methods show similar coefficients of variation with freshly prepared derivatives, the exceptional stability of AQC derivatives becomes a clear advantage when dealing with realistic sample aging of less than 20 hours.[1]
| Parameter | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC) | Phenylisothiocyanate (PITC) |
| Reaction Time | 10 minutes[2] | 5 - 20 minutes[3][4] |
| Reaction Temperature | 55°C[2] | Room Temperature[3] |
| Derivative Stability | Highly stable, allowing for automated analysis and sample storage.[1][2][5] | Derivatives are relatively unstable at room temperature, but stable at 0°C.[6] |
| Detection Method | Fluorescence or UV[2][7] | UV at 254 nm[3][8] |
| Sensitivity | Femtomole level[2] | Picomole level[3] |
| Reaction with Secondary Amines | Yes (e.g., proline, hydroxyproline)[2] | Yes[3][7] |
| Interferences | Potential for hydrolysis by-products to interfere, especially with hydroxyproline and hydroxylysine.[7] | Excess reagent can interfere and needs to be removed.[3] |
| Sample Preparation | Straightforward, single-step process.[2] | More intricate, may require evaporation or extraction to remove excess reagent.[3][7] |
Experimental Protocols
Prior to derivatization, protein or peptide samples must be hydrolyzed to release free amino acids. A common method is acid hydrolysis using 6M HCl at 110°C for 18-72 hours in an oxygen-free environment.[9][10] It is important to note that no single hydrolysis method can quantitatively recover all amino acids with 100% yield due to the varying stability of different amino acids.[9][10]
6-AQC Derivatization Protocol
This protocol is based on the methodology described by Cohen and Michaud.[2]
-
To 10 µL of the amino acid standard or sample, add 70 µL of borate buffer and vortex thoroughly.
-
Add 20 µL of the AQC reagent solution.
-
Immediately vortex the mixture for 30 seconds.
-
Heat the mixture at 55°C for 10 minutes.
-
The derivatized sample is now ready for HPLC analysis.
PITC Derivatization Protocol
This protocol is a general representation of the PITC derivatization method.[3][4]
-
Dry the amino acid standard or sample in a test tube.
-
Dissolve the dried sample in a coupling solution (e.g., a mixture of acetonitrile, pyridine, triethylamine, and water).
-
Add PITC and allow the reaction to proceed at room temperature for 5-10 minutes.[3]
-
Evaporate the sample to dryness under vacuum to remove excess reagent and by-products.
-
Re-dissolve the resulting phenylthiocarbamyl (PTC) amino acids in an appropriate analysis solvent for HPLC injection.
Visualizing the Derivatization Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both 6-AQC and PITC derivatization.
Chemical Reaction Pathways
The underlying chemistry of the derivatization reactions is distinct for each reagent. 6-AQC reacts with the amino group to form a stable, fluorescent urea derivative.[2] PITC, also known as Edman's reagent, reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative.[3][8]
References
- 1. Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. daneshyari.com [daneshyari.com]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 9. keypublishing.org [keypublishing.org]
- 10. Hydrolysis of samples for amino acid analysis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the 6-AQC Method for Amino Acid Analysis: Linearity and Recovery Studies
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is fundamental. This guide provides an objective comparison of the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) method with other common pre-column derivatization techniques, focusing on the critical performance parameters of linearity and recovery. Experimental data and detailed protocols are presented to support informed decisions in selecting the appropriate analytical method.
Comparison of Performance with Alternative Methods
The selection of a derivatization agent for amino acid analysis is a critical decision that influences the accuracy, sensitivity, and throughput of the entire analytical workflow. The 6-AQC method is frequently compared with other widely used derivatization chemistries, primarily o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC).
The 6-AQC method offers a significant advantage in its ability to react with both primary and secondary amines, allowing for the analysis of all proteinogenic amino acids, including proline and hydroxyproline, in a single run. The resulting AQC derivatives are highly stable, permitting delayed analysis and automated processing of large sample batches. In contrast, OPA reacts only with primary amines, necessitating the use of a secondary reagent like FMOC to analyze secondary amines. While the OPA reaction is rapid, the derivatives are unstable and require immediate analysis, often necessitating online derivatization. FMOC reacts with both primary and secondary amines, and while its derivatives are stable, the derivatization process can be slower and the reagent itself can cause interfering peaks.
In a comparative study analyzing amino acids in foie gras, the OPA-FMOC method had the shortest analysis time (18 minutes), followed by the AQC method (35 minutes) and the PITC method (45 minutes). However, the accuracy of the AQC and PITC methods were found to be superior to the OPA-FMOC method when compared to results from an automatic amino acid analyzer.[1][2] Another study highlighted the exceptional stability of AQC derivatives, noting that this was a clear advantage over the PITC methodology, especially when samples are not analyzed immediately after derivatization.
Data Presentation: Linearity and Recovery
Linearity of the 6-AQC Method
The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample. The 6-AQC method consistently demonstrates excellent linearity over a wide concentration range for various amino acids.
| Amino Acid | Linearity Range (pmol/µL) | Correlation Coefficient (r²) | Reference |
| 26 Amino Acids | 2.5 - 100 | > 0.998 | [3] |
| Multiple Amines | 2 - 800 µM | > 0.99 | |
| Infant Food Matrix | 0.0025 - 0.2 mM | Not Specified |
Recovery Studies for the 6-AQC Method
Recovery studies are essential to assess the accuracy of an analytical method by determining the percentage of the known amount of an analyte that is detected. The 6-AQC method typically yields high and consistent recoveries for a broad spectrum of amino acids across different sample matrices.
| Amino Acid | Recovery (%) | Sample Matrix | Reference |
| 26 Amino Acids | 95 - 106 | Plasma | [3] |
| Multiple Amines | 86 - 106 | Infant Food | |
| Multiple Amines | 88.3 - 118.2 | Infant Food (Method) |
Experimental Protocols
Linearity Study Protocol
A linearity study for the 6-AQC method is performed to demonstrate the proportional relationship between the detector response and the concentration of amino acids.
-
Preparation of Standard Solutions: A series of amino acid standard solutions of at least five different concentrations are prepared by diluting a certified stock standard. The concentration range should encompass the expected concentrations of the amino acids in the samples to be analyzed.
-
Derivatization: Each standard solution is derivatized with 6-AQC reagent according to a standardized protocol.
-
Chromatographic Analysis: An equal volume of each derivatized standard is injected into the HPLC or UPLC system.
-
Data Analysis: A calibration curve is generated by plotting the peak area of each amino acid against its corresponding concentration. The linearity is evaluated by calculating the correlation coefficient (r²) of the linear regression curve. An r² value greater than 0.99 is generally considered to indicate good linearity.
Recovery Study Protocol (Spike and Recovery)
A recovery study is conducted to evaluate the effect of the sample matrix on the quantification of amino acids.
-
Sample Selection: A representative sample matrix (e.g., plasma, cell culture media) is chosen.
-
Spiking: The sample is divided into two aliquots. One aliquot is spiked with a known amount of amino acid standard solution. The other aliquot remains unspiked. A standard solution in a clean solvent is also prepared at the same concentration as the spiked amount.
-
Derivatization and Analysis: Both the spiked and unspiked samples, as well as the standard solution, are derivatized with 6-AQC and analyzed by HPLC or UPLC.
-
Calculation of Recovery: The percentage recovery is calculated using the following formula:
%Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Concentration of standard] x 100
Recoveries are typically expected to be within a range of 80-120%.
Mandatory Visualization
Caption: Workflow for 6-AQC derivatization and analysis.
Caption: Decision tree for choosing a derivatization method.
References
A Comprehensive Guide to the Limit of Detection and Quantification for AQC-Derivatized Amino Acids
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of amino acids is paramount. Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a widely adopted method that enhances the detection of both primary and secondary amino acids. This guide provides a detailed comparison of the limits of detection (LOD) and quantification (LOQ) for AQC-amino acids across various analytical platforms, supported by experimental data and protocols.
AQC reacts rapidly with amino acids to form stable, fluorescent derivatives, allowing for sensitive analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence (FL) or ultraviolet (UV) detection, as well as by liquid chromatography-mass spectrometry (LC-MS).[1][2] The stability of AQC derivatives is a notable advantage over other reagents like o-phthalaldehyde (OPA), whose derivatives can be unstable.[3][4]
Quantitative Performance of AQC-Amino Acid Analysis
The selection of the detection method significantly impacts the sensitivity of AQC-amino acid analysis. Fluorescence detection generally offers higher sensitivity compared to UV detection.[3] LC-MS provides excellent sensitivity and selectivity, further enhancing the quantitative capabilities of the AQC method.[5][6]
Below is a summary of reported LOD and LOQ values for AQC-derivatized amino acids using different detection techniques. These values can vary based on the specific instrumentation, experimental conditions, and the amino acid being analyzed.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-Fluorescence | 0.05–0.23 µM | 0.07–0.76 µM | [5] |
| 0.004 pmol | - | [3] | |
| LC-MS | 0.02–0.10 µM | 0.06–0.33 µM | [5] |
| <0.1 µM for most amino acids | - | [6] | |
| HPLC-UV | 0.4 pmol | - | [3] |
Note: The performance of the analysis is also dependent on factors such as the efficiency of the derivatization reaction and the chromatographic separation. For accurate quantification, it is recommended to derivatize at least 1 pmol of the least abundant amino acid for injection.
Comparison with Other Derivatization Reagents
AQC is one of several reagents available for amino acid derivatization. Other commonly used reagents include OPA, 9-fluorenyl-methyl chloroformate (FMOC-Cl), and phenylisothiocyanate (PITC).[4][7] While OPA is highly sensitive for primary amines, it does not react with secondary amines like proline and hydroxyproline.[7] FMOC-Cl reacts with both primary and secondary amines, but its hydrolysis by-product can interfere with the analysis.[7] AQC offers the advantage of reacting with both primary and secondary amines to form stable derivatives with minimal interference from by-products.[2][7]
Experimental Protocol for AQC Derivatization and HPLC Analysis
This section outlines a typical protocol for the pre-column derivatization of amino acids with AQC followed by HPLC analysis.
Materials:
-
AQC Reagent (e.g., Waters AccQ•Fluor™ Reagent)
-
Borate Buffer (0.2 M, pH 8.8)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Amino Acid Standards
-
Sample containing amino acids
Derivatization Procedure:
-
Sample Preparation: Prepare the amino acid standards and samples in a suitable solvent. For protein samples, acid hydrolysis is required to liberate the amino acids.
-
Reaction Mixture: In a microcentrifuge tube, mix 10 µL of the sample or standard solution with 70 µL of 0.2 M borate buffer (pH 8.8).[3][8]
-
Derivatization: Add 20 µL of the AQC reagent solution (dissolved in acetonitrile) to the mixture.[3][8]
-
Incubation: Vortex the mixture immediately and incubate at 55 °C for 10 minutes to ensure complete derivatization.[1][3]
-
Injection: The derivatized sample can be directly injected into the HPLC system or diluted with an appropriate mobile phase.[8]
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of AQC-amino acid derivatives.[1]
-
Mobile Phase: A gradient elution is commonly employed using an aqueous buffer (e.g., sodium acetate) as mobile phase A and an organic solvent like acetonitrile as mobile phase B.[3][8]
-
Detection:
Experimental Workflow
The following diagram illustrates the key steps involved in the analysis of amino acids using AQC derivatization.
This guide provides a foundational understanding of the capabilities of the AQC derivatization method for sensitive and reliable amino acid analysis. For specific applications, optimization of the derivatization and chromatographic conditions may be necessary to achieve the desired performance.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin - Arabian Journal of Chemistry [arabjchem.org]
- 6. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. lcms.cz [lcms.cz]
A Guide to Inter-laboratory Amino Acid Analysis Using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC)
For researchers, scientists, and professionals in drug development, accurate and reproducible amino acid analysis is paramount. This guide provides an objective comparison of the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) derivatization method, supported by inter-laboratory performance data and detailed experimental protocols. The 6-AQC method has gained widespread use due to the stability of its derivatives and minimal interference from by-products, offering a robust alternative to other precolumn derivatization techniques like phenylisothiocyanate (PITC).[1]
Performance Comparison of the 6-AQC Method
The 6-AQC method, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC), demonstrates excellent quantitative performance across various laboratories and sample matrices.[2] The stability of the AQC-derivatized amino acids is a significant advantage, contributing to the method's reproducibility, especially when sample analysis is not immediate.[3]
Quantitative Performance Data
The following table summarizes the performance characteristics of the 6-AQC method as reported in several validation and inter-laboratory studies. This data highlights the method's reliability in terms of linearity, precision, accuracy, and sensitivity.
| Performance Parameter | Typical Value Range | Sample Matrix | Notes |
| Linearity (R²) | >0.99 | Various | Across a concentration range of 2.5 to 100 pmol/μL.[4] |
| Precision (Repeatability, RSD%) | 0.2 - 7.47% | Standard Solutions, Infant Foods, Plasma | Intraday precision; RSD for retention times is typically <2%.[5][6] |
| Precision (Reproducibility, RSD%) | 0.8 - 7.9% | Feeds | Within-laboratory reproducibility.[7] |
| Accuracy (Recovery %) | 86 - 118.2% | Infant Foods, Feeds | Varies slightly between amino acids and matrices.[6][7] |
| Limit of Detection (LOD) | 0.016 - 0.367 µM | Infant Foods | Dependent on the specific amino acid.[6] |
| Limit of Quantification (LOQ) | 0.044 - 1.073 µM | Infant Foods | Dependent on the specific amino acid.[6] |
Visualizing the 6-AQC Workflow and Comparison
To better illustrate the processes and comparisons involved, the following diagrams have been generated using Graphviz.
Figure 1: AQC Derivatization Reaction with an Amino Acid.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
6-AQC Derivatization Reagent: A Comparative Guide for High-Performance Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical component of proteomics, clinical diagnostics, and food science. The choice of a derivatization reagent is paramount, directly impacting the sensitivity, stability, and reliability of analytical methods such as high-performance liquid chromatography (HPLC). This guide provides an objective comparison of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) with other commonly used reagents, supported by experimental data and detailed protocols.
Introduction to 6-AQC
6-AQC is a pre-column derivatization reagent designed for the analysis of amino acids by HPLC with fluorescence or ultraviolet detection.[1] It reacts with both primary and secondary amines to form highly stable, fluorescent urea derivatives.[1] This key feature allows for the quantification of all proteinogenic amino acids, including proline and hydroxyproline, in a single, rapid reaction. The stability of the AQC derivatives is a significant advantage, permitting automated analysis and even sample storage after the derivatization step.[1]
Comparison of Performance Characteristics
The selection of a derivatization reagent is a trade-off between reaction speed, derivative stability, sensitivity, and specificity. The following table summarizes the performance of 6-AQC against other popular reagents: o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and phenylisothiocyanate (PITC).
| Feature | 6-AQC (AccQ-Tag™) | OPA (o-phthalaldehyde) | FMOC-Cl | PITC (Edman's Reagent) |
| Analyte Reactivity | Primary & Secondary Amines | Primary Amines Only | Primary & Secondary Amines | Primary & Secondary Amines |
| Derivative Stability | Excellent; stable for many hours to weeks.[1][2] | Poor; derivatives are unstable and require immediate analysis or automation.[3] | Good; derivatives are stable for more than 48 hours.[4] | Fair; derivatives can be unstable. |
| Reaction Conditions | 10 min at 55°C.[1] | ~1 min at room temperature.[5] | 5-40 min at room temperature.[4] | 20-30 min at room temperature, followed by a drying step. |
| Detection Method | Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (248 nm).[6] | Fluorescence (Ex: 338 nm, Em: 450 nm).[7] | Fluorescence (Ex: 265 nm, Em: 310 nm) or UV (262 nm).[7][8] | UV (254 nm). |
| Detection Limits | High sensitivity; femtomole to low picomole range.[1][6] | High sensitivity; low picomole to femtomole range.[9] | High sensitivity; femtomole range.[4] | Lower sensitivity compared to fluorescence methods. |
| Key Advantages | Reacts with all amino acids, highly stable derivatives.[1] | Very fast reaction, suitable for automation.[7] | Stable derivatives, good sensitivity.[4][10] | Well-established for protein sequencing. |
| Key Disadvantages | Requires heating. | Does not react with secondary amines (e.g., proline).[8] | Reagent hydrolysis product (FMOC-OH) can interfere with chromatography.[8] | Less sensitive, more complex protocol. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using 6-AQC and OPA.
6-AQC Derivatization Protocol
This protocol is adapted for the pre-column derivatization of amino acids from protein hydrolysates or biological fluids.[1]
Reagents:
-
Borate Buffer: 0.2 M, pH 8.8
-
6-AQC Reagent Solution: Dissolve AccQ-Tag reagent powder in acetonitrile.
-
Amino Acid Standard or Sample
Procedure:
-
To 10 µL of the amino acid standard or sample, add 70 µL of borate buffer.
-
Vortex the mixture thoroughly.
-
Add 20 µL of the 6-AQC reagent solution.
-
Immediately vortex the mixture for 30 seconds.
-
Heat the mixture at 55°C for 10 minutes.
-
The sample is now ready for HPLC analysis.
OPA Derivatization Protocol
This is a typical protocol for the rapid derivatization of primary amino acids.[11]
Reagents:
-
Borate Buffer: 0.4 M, pH 10.2
-
OPA Reagent: 10 mg OPA in 1 ml methanol, 9 ml borate buffer, and 100 µl of a thiol (e.g., 3-mercaptopropionic acid). Prepare fresh daily.[9]
-
Amino Acid Standard or Sample
Procedure:
-
Combine the amino acid standard or sample with a 2-fold volume excess of the OPA reagent.[11]
-
Agitate the mixture for 1 minute at room temperature.[11]
-
The sample is now ready for immediate injection onto the HPLC system.
Visualizing the Workflow and Chemistry
To better understand the processes, the following diagrams illustrate the chemical reaction and experimental workflows.
Caption: Chemical reaction of 6-AQC with an amino acid.
Caption: Comparison of 6-AQC and OPA derivatization workflows.
Caption: Summary of the primary advantages of using 6-AQC.
Conclusion
6-AQC stands out as a superior derivatization reagent for comprehensive amino acid analysis. Its ability to react with both primary and secondary amines in a single step, coupled with the exceptional stability of the resulting derivatives, offers significant advantages over alternatives like OPA and PITC.[1][12] While OPA provides a faster reaction, its inability to detect secondary amines and the instability of its derivatives are considerable drawbacks.[13][8] FMOC-Cl is a strong contender, but potential chromatographic interference from its hydrolysis byproducts requires careful method development.[8] For researchers requiring accurate quantification of the full spectrum of amino acids with high sensitivity and the flexibility of automated analysis, 6-AQC presents a robust and reliable solution.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. interchim.fr [interchim.fr]
- 12. Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Commercial 6-AQC Kits for Amino Acid Analysis
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of amino acids is critical in various fields, including proteomics, drug development, and clinical diagnostics. Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method due to its high sensitivity and ability to react with both primary and secondary amines.[1] This guide provides an objective comparison of the performance of different commercial kits that utilize 6-AQC or are commonly compared alternatives, supported by experimental data to aid researchers in selecting the most suitable solution for their analytical needs.
Introduction to 6-AQC Derivatization
Developed in 1993, 6-AQC is a fluorescent tagging molecule that reacts rapidly with amino acids to form highly stable urea derivatives. This stability is a key advantage, allowing for automated analysis and sample storage after derivatization. The fluorescent nature of the AQC tag enables sensitive detection of amino acids, reaching femtomole levels. Unlike other derivatizing agents such as o-phthalaldehyde (OPA), 6-AQC effectively reacts with secondary amines like proline and hydroxyproline, providing a more comprehensive amino acid profile. The derivatization is a straightforward, single-step process that is efficient across a broad pH range.
Commercial Kit Landscape
Several manufacturers offer kits for amino acid analysis utilizing pre-column derivatization. The most prominent kit based on 6-AQC chemistry is the Waters AccQ•Tag™ system . Other notable players in the amino acid analysis market include Agilent Technologies with their AdvanceBio AAA and Zorbax Eclipse-AAA solutions, which primarily use OPA and 9-fluorenylmethyl chloroformate (FMOC) for derivatization, and Phenomenex with their EZ:faast™ kits, which employ a chloroformate-based derivatization. While not all are 6-AQC kits, they are frequently compared in terms of performance and workflow.
Performance Data Comparison
The following tables summarize the quantitative performance data for various commercial amino acid analysis kits based on published studies and manufacturer's technical notes.
Table 1: Linearity and Precision
| Kit | Analyte | Linearity (R²) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |
| Waters AccQ•Tag™ Ultra | 38 Amino Acids & Internal Standards | > 0.99 (over 3-4 orders of magnitude) | 0.19 - 7.47% | 1.1 - 4.0% |
| Phenomenex EZ:faast™ (GC-FID) | 6 Amino Acids (Trp, Tyr, Phe, Val, Leu, Ile) | Not explicitly stated | 1.5 - 6.2% | 3.8 - 9.7% |
| Agilent AdvanceBio AAA (OPA/FMOC) | Not explicitly stated | > 0.999 | < 2% (area), < 0.05% (retention time) | Not explicitly stated |
Data for Waters AccQ•Tag™ Ultra from a UPLC-ESI-MS/MS study.[2] Data for Phenomenex EZ:faast™ from a GC-FID study.[3] Data for Agilent AdvanceBio AAA from manufacturer's documentation for their 1290 Infinity LC system.[4]
Table 2: Sensitivity (Limit of Detection and Quantification)
| Kit | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Waters AccQ•Tag™ (RP-HPLC with fluorescence) | 0.016 - 0.367 µM | 0.044 - 1.073 µM |
| Phenomenex EZ:faast™ (GC-FID) | ~1 nmol/mL (1 µM) for most amino acids | Not explicitly stated |
| Agilent AdvanceBio AAA (OPA/FMOC) | Not explicitly stated | Not explicitly stated |
Data for Waters AccQ•Tag™ from a study on infant foods.[5] Data for Phenomenex EZ:faast™ from a study on plasma samples.[3]
Table 3: Accuracy (Recovery)
| Kit | Matrix | Average Recovery (%) |
| Waters AccQ•Tag™ | Infant Foods | 88.3 - 118.2% |
| Phenomenex EZ:faast™ | Not explicitly stated | Not explicitly stated |
| Agilent AdvanceBio AAA | Not explicitly stated | Not explicitly stated |
Data for Waters AccQ•Tag™ from a study on infant foods.[5]
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducible and accurate results. Below are summaries of the typical workflows for the compared derivatization chemistries.
6-AQC Derivatization (e.g., Waters AccQ•Tag™)
-
Sample Preparation : Protein samples are typically hydrolyzed using 6 M HCl at 110°C for 24 hours to release individual amino acids.
-
Reconstitution of Reagent : The 6-AQC reagent powder is reconstituted in acetonitrile.
-
Derivatization Reaction : An aliquot of the sample or standard is mixed with borate buffer, followed by the addition of the reconstituted 6-AQC reagent.[6] The mixture is then heated at 55°C for 10 minutes.
-
Analysis : The derivatized sample is injected into an HPLC or UPLC system equipped with a C18 column and a fluorescence or UV detector. Separation is achieved using a gradient of an aqueous buffer and an organic solvent like acetonitrile.
OPA/FMOC Derivatization (e.g., Agilent AdvanceBio AAA)
This method involves an automated online derivatization process within the autosampler.[7][8]
-
Reaction 1 (Primary Amines) : The sample is mixed with OPA/3-mercaptopropionic acid (MPA) to derivatize primary amino acids.[9]
-
Reaction 2 (Secondary Amines) : FMOC reagent is then added to derivatize secondary amino acids like proline.[9]
-
Analysis : The derivatized sample is injected onto the HPLC column for separation and detection, typically using a diode array detector (DAD) at different wavelengths for OPA and FMOC derivatives.[9]
Chloroformate Derivatization (e.g., Phenomenex EZ:faast™)
The EZ:faast™ kits utilize a rapid, multi-step sample preparation process.
-
Solid-Phase Extraction (SPE) : Amino acids are isolated from the sample matrix using a sorbent-packed tip.[10]
-
Derivatization : The isolated amino acids are eluted and derivatized using a chloroformate reagent.[11]
-
Liquid-Liquid Extraction : The derivatized amino acids are extracted into an organic solvent.[10]
-
Analysis : The final extract is analyzed by GC-FID, GC-MS, or LC-MS.[3][11]
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows.
Conclusion
The selection of an amino acid analysis kit depends on the specific requirements of the application, including the desired sensitivity, throughput, sample matrix, and available instrumentation.
-
Waters AccQ•Tag™ system, based on 6-AQC chemistry, is a well-established and robust method offering excellent sensitivity and the ability to analyze both primary and secondary amino acids, with the advantage of forming highly stable derivatives.[12]
-
Agilent's AdvanceBio AAA solution provides a highly reproducible and automated workflow using OPA/FMOC chemistry, which is well-suited for high-throughput environments.[7][8]
-
Phenomenex EZ:faast™ kits offer a very rapid sample preparation and analysis time, making them an attractive option for applications where speed is a critical factor.[3][13]
Researchers should carefully consider the performance data and workflow of each kit in the context of their specific analytical goals to make an informed decision. Validation of the chosen method with the user's own samples and instrumentation is always recommended to ensure optimal performance.
References
- 1. benchchem.com [benchchem.com]
- 2. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinichrom.com [clinichrom.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. phenomenex.com [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenomenex.co.kr [phenomenex.co.kr]
A Comparative Guide to the 6-AQC Derivatization Method for Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of derivatization agent is critical for achieving accurate and precise results. This guide provides an in-depth comparison of the widely used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) method with other common alternatives, supported by experimental data and detailed protocols.
The 6-AQC method, first introduced in 1993, has become a cornerstone for pre-column derivatization of primary and secondary amino acids.[1][2] Its popularity stems from its ability to form stable, fluorescent derivatives in a rapid, single-step reaction, enabling sensitive quantification by high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC).[1][3][4]
Performance of the 6-AQC Method: Accuracy and Precision
The 6-AQC derivatization method consistently demonstrates high accuracy and precision across various analytical setups. The following table summarizes quantitative data from multiple studies, showcasing the method's reliability.
| Parameter | Value | Matrix | Analytical Method |
| Accuracy (Recovery %) | 83 - 107% | Various | HPLC with UV/Fluorescence Detection |
| 88.3 - 118.2% | Infant Foods | RP-HPLC with Fluorescence Detection | |
| 90 - 110% | Various | HPLC | |
| Average 101% | Complex Matrices | HPLC | |
| Intra-day Accuracy (%) | 0.05 - 15.6% | Human Plasma and Serum | UPLC-MS/MS |
| Inter-day Accuracy (%) | 0.78 - 13.7% | Human Plasma and Serum | UPLC-MS/MS |
| Precision (RSD % / CV %) | < 6% | Various | HPLC with UV/Fluorescence Detection |
| 0.2 - 3.5% | Infant Foods | RP-HPLC with Fluorescence Detection | |
| Intra-day Precision (RSD %) | < 13% | Various | HPLC with UV/Fluorescence Detection |
| 0.91 - 16.9% | Human Plasma and Serum | UPLC-MS/MS | |
| < 2.5% | Protein Biopharmaceuticals | RP-HPLC (OPA method for comparison)[5] | |
| Inter-day Precision (RSD %) | < 18% | Various | HPLC with UV/Fluorescence Detection |
| 2.12 - 15.9% | Human Plasma and Serum | UPLC-MS/MS | |
| Repeatability (RSD %) | 0 - 14% | Various | HPLC with UV/Fluorescence Detection |
| 0.19 - 7.47% (Peak Areas) | Arabidopsis Thaliana Mutants | UPLC-ESI-MS/MS[3][6] |
Comparison with Alternative Derivatization Methods
While the 6-AQC method is robust, several alternatives are available, each with its own set of advantages and limitations.
| Derivatization Reagent | Advantages | Disadvantages |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Reacts with both primary and secondary amines.[1] Forms highly stable derivatives.[1][3][4] Minimal interference from by-products.[7] | Tryptophan derivative shows a poor limit of detection with fluorescence compared to other AQC derivatized amino acids.[8] |
| Ortho-phthaldialdehyde (OPA) | Rapid reaction.[7] Simple derivatization steps.[7] No fluorescence interference from excess reagent.[7] | Only reacts with primary amines.[7] Derivatives have relatively low stability.[7] |
| 9-fluorenyl-methoxycarbonyl chloride (Fmoc-Cl) | Rapid reaction.[7] Stable product.[7] Suitable for both fluorescence and UV detection.[7] | Low selectivity.[7] Hydrolysis product can cause fluorescence interference.[7] |
| Phenyl Isothiocyanate (PITC) | Well-established method. | Less sensitive than fluorescence-based methods. |
| Dansyl Chloride | Forms intensely fluorescent derivatives. | Long reaction times and multiple derivatives can form. |
Experimental Protocols
6-AQC Derivatization Protocol
This protocol is a generalized procedure based on common practices.[1][9]
-
Sample Preparation: Hydrolyze protein or peptide samples to release free amino acids. Ensure the sample is free of interfering substances.
-
Buffering: Mix 10 µL of the sample or standard with 70 µL of 0.2 M borate buffer (pH 8.8).[10]
-
Derivatization: Add 20 µL of the AQC reagent solution (dissolved in anhydrous acetonitrile).[1][9]
-
Reaction: Immediately vortex the mixture for 30 seconds and then heat at 55°C for 10 minutes.[1]
-
Analysis: The derivatized sample can be directly injected into the HPLC or UPLC system or diluted with the initial mobile phase if necessary.[10]
HPLC Analysis Conditions (General)
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., acetate or phosphate buffer).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Detection: Fluorescence detector (Excitation: ~250 nm, Emission: ~395 nm) or UV detector (~254 nm).[1][10]
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative landscape of derivatization methods, the following diagrams are provided.
Experimental workflow for amino acid analysis using the 6-AQC derivatization method.
Logical comparison of the 6-AQC method with common alternative derivatization agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
- 3. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-AQC
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate), a reactive probe frequently used for the derivatization of primary and secondary amines. Adherence to these protocols is crucial for personnel safety and environmental protection.
Understanding the Hazards of 3-AQC
3-AQC, also known as 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate, requires careful handling due to its inherent chemical properties. The primary hazards associated with this compound include:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: Contact with eyes may lead to serious irritation.[1]
-
Respiratory Irritation: Inhalation of dust from the solid form can irritate the respiratory tract.[1]
-
Hygroscopic Nature: 3-AQC readily absorbs moisture from the air, which can impact its reactivity and handling.[1]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE). All handling of 3-AQC waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent direct skin contact and irritation.[1] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes and dust particles.[1] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of irritating dust particles.[1] |
Experimental Protocol: Deactivation and Disposal of 3-AQC
A critical step before disposing of 3-AQC waste is to "quench" or deactivate the reactive N-hydroxysuccinimidyl (NHS) ester.[1] This neutralization process ensures that the reactive compound is rendered inert before it enters the hazardous waste stream.
Objective: To safely deactivate and prepare 3-AQC waste for final disposal.
Materials:
-
3-AQC waste (excess or expired solutions)
-
Primary amine-containing buffer (e.g., Tris or glycine solution)
-
Designated hazardous waste container (leak-proof, chemically compatible)
-
Appropriate labels for hazardous waste
Procedure:
-
Prepare Quenching Solution: Prepare a solution of Tris or glycine at a concentration significantly higher than the 3-AQC waste solution. A molar excess of the primary amine is recommended to ensure complete deactivation.[1]
-
Deactivation Step: In a designated waste container located inside a chemical fume hood, slowly and carefully add the quenching solution to the 3-AQC waste.
-
Reaction Time: Allow the mixture to stand for a minimum of one hour. This ensures that the primary amine in the quenching solution completely reacts with and consumes the reactive NHS ester of the 3-AQC.[1]
-
Waste Collection: Collect all quenched 3-AQC waste, including any contaminated consumables such as pipette tips and tubes, in a clearly labeled hazardous waste container.[1][2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name (e.g., "Quenched 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate"), and the primary hazards (e.g., Irritant).[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, ensuring compliance with all local and national regulations.[1]
Important Considerations:
-
Do Not Drain Dispose: Never dispose of 3-AQC or its solutions, whether quenched or not, directly down the drain.[1]
-
Waste Segregation: Do not mix 3-AQC waste with other waste streams unless specifically permitted by your institution's EHS guidelines.[2]
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[2]
Logical Workflow for 3-AQC Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of 3-AQC.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
